(2R,3R)-2-methylbutane-1,2,3,4-tetrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Physical Properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a polyol of significant interest in the field of atmospheric chemistry. It is recognized as a key marker compound for secondary organic aerosols (SOAs) formed from the photo-oxidation of isoprene, a volatile organic compound emitted in large quantities by vegetation. Understanding the physical properties of this tetrol is crucial for accurately modeling its phase state, water uptake, and overall impact on aerosol particle properties and climate. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for property determination, and a visualization of its atmospheric formation pathway.
Physicochemical Properties
This compound is a highly viscous liquid at room temperature, which precludes the determination of a sharp melting point. Instead, its transition from a liquid to a solid amorphous state is characterized by a glass transition temperature (T_g).
Experimental Data
The primary experimental data available for the physical state of 2-methylbutane-1,2,3,4-tetrol isomers comes from studies on isoprene-derived secondary organic aerosols.
Table 1: Experimental Glass Transition Temperatures of 2-methylbutane-1,2,3,4-tetrol Diastereomers
| Diastereomer | Glass Transition Temperature (T_g) in Kelvin (K) |
| rac-(2R,3R)-tetraol | 245 K |
| rac-(2S,3R)-tetraol | 238 K |
Note: The data pertains to the racemic mixtures of the diastereomers.
Computed Physical Properties
For properties that have not been experimentally determined, computed values from reputable databases such as PubChem provide useful estimates.
Table 2: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₄ | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| XLogP3 | -2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Disclaimer: The data in Table 2 are computationally generated and have not been experimentally verified.
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for the racemic mixture of this compound has been described in the literature. The synthesis involves the following key steps:
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Starting Material : The synthesis typically starts from (Z)-methylbut-2-enedioic acid (citraconic acid).
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Diesterification : The diacid is converted to its corresponding diester.
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Syn-dihydroxylation : The diester undergoes syn-dihydroxylation using an oxidizing agent such as potassium osmate (K₂OsO₂(OH)₄) in the presence of a co-oxidant like N-methylmorpholine-N-oxide (NMO). This step creates the diol with the desired stereochemistry.
-
Reduction : The diol is then reduced, for example with lithium aluminium hydride (LiAlH₄), to yield the final tetrol.
-
Purification : Purification can be achieved through the formation of acetonide derivatives, followed by deprotection.
Determination of Glass Transition Temperature
The glass transition temperature (T_g) is a key parameter for amorphous solids and viscous liquids.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation : A small amount of the purified, dried sample (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan.
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Instrumentation : A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and an empty reference pan as a function of temperature.
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Thermal Program :
-
The sample is cooled from room temperature to a temperature well below the expected T_g (e.g., down to 173 K) at a controlled rate (e.g., 10 K/min).
-
The sample is then heated at the same controlled rate through the glass transition region.
-
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Data Analysis : The glass transition is observed as a step-like change in the heat flow signal. The T_g is typically determined as the midpoint of this transition.
Viscosity Measurement for Highly Viscous Liquids
While specific viscosity data for this compound is not available, the following protocol outlines a general method for such polyols.
Methodology: Rotational Viscometry
-
Instrumentation : A rotational viscometer or rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate) is used.
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Sample Loading : A sufficient amount of the liquid sample is placed on the lower plate of the viscometer.
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Temperature Control : The sample is allowed to equilibrate to the desired measurement temperature (e.g., 298 K) using a Peltier or fluid-based temperature control system.
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Measurement : The upper geometry is lowered to a defined gap. A rotational shear is applied to the sample, and the resulting torque is measured. The viscosity is calculated from the shear stress and shear rate.
-
Data Collection : Measurements can be performed over a range of shear rates to assess if the fluid is Newtonian or non-Newtonian.
Solubility Determination
The solubility of polyols is a critical parameter. A general protocol for its determination is provided below.
Methodology: Equilibrium Solubility Method
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System Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
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Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
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Sample Analysis : A known volume of the clear, saturated supernatant is carefully removed. The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as:
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Gravimetric analysis : The solvent is evaporated, and the mass of the remaining solute is measured.
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Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the solute concentration.
-
-
Calculation : The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Visualization of Pathways and Workflows
Atmospheric Formation Pathway
This compound is formed in the atmosphere through a series of reactions starting from isoprene. The following diagram illustrates a simplified representation of this chemical pathway.
Caption: Atmospheric formation of 2-methylbutane-1,2,3,4-tetrol.
Experimental Workflow for T_g Determination
The following diagram outlines the key steps in the experimental determination of the glass transition temperature (T_g) using Differential Scanning Calorimetry (DSC).
Caption: Workflow for T_g determination by DSC.
References
An In-depth Technical Guide to (2R,3R)-2-methylbutane-1,2,3,4-tetrol: From Chiral Building Block to Advanced Applications in Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, focusing on its chemical properties, synthesis, and, most significantly, its application as a chiral building block in the development of novel amphiphiles for membrane protein stabilization. This document is intended to serve as a valuable resource for researchers in biochemistry, structural biology, and drug development.
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a chiral four-carbon sugar alcohol with a methyl group at the C2 position.
The molecular structure is characterized by a butane backbone with hydroxyl groups at positions 1, 2, 3, and 4, and a methyl group at position 2. The stereochemistry at the two chiral centers, C2 and C3, is specified as 'R' in the (2R,3R) isomer.
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H12O4 | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI Key | HGVJFBSSLICXEM-RFZPGFLSSA-N | PubChem |
| SMILES | C--INVALID-LINK--(--INVALID-LINK--O)O | PubChem |
| XLogP3 | -2.2 | PubChem |
Application as a Chiral Building Block in Membrane Protein Research
While this compound has been identified in plant extracts such as Evolvulus alsinoides, its primary significance in the scientific community is as a chiral building block in organic synthesis. Chiral building blocks are crucial in the synthesis of complex molecules with specific three-dimensional arrangements, which is particularly important in the development of pharmaceuticals and biochemical tools.
A notable application of this compound is in the synthesis of a novel class of stereoisomeric amphiphiles known as butane-1,2,3,4-tetraol-based maltosides (BTMs) . These molecules are designed for the challenging task of solubilizing and stabilizing membrane proteins for structural and functional studies. The stereochemistry of the this compound linker plays a critical role in the efficacy of the resulting BTMs in stabilizing these proteins.
Experimental Protocols
Synthesis of Butane-1,2,3,4-tetraol-based Maltosides (BTMs)
The synthesis of BTMs involves a multi-step process where the this compound acts as a central scaffold. The general workflow is outlined below.
Caption: General workflow for the synthesis of BTMs.
Methodology:
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Protection of Hydroxyl Groups: The hydroxyl groups of this compound are protected to allow for selective modification of the other functional groups.
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Alkylation: The protected tetrol is then reacted with long-chain alkyl halides to introduce the hydrophobic tails of the amphiphile.
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Deprotection: The protecting groups are removed to expose the hydroxyl groups for the next step.
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Glycosylation: The deprotected intermediate is glycosylated with activated maltose units to attach the hydrophilic head groups.
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Purification: The final BTM product is purified using chromatographic techniques.
Membrane Protein Stabilization Assay using BTMs
The efficacy of the synthesized BTMs in stabilizing membrane proteins can be assessed using various biophysical techniques. A common method is fluorescence-detection size-exclusion chromatography (FSEC).
Caption: Workflow for assessing membrane protein stability with BTMs.
Methodology:
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Protein Expression and Solubilization: The target membrane protein is overexpressed in a suitable host (e.g., E. coli) and solubilized from the membrane using a conventional detergent like DDM.
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Detergent Exchange: The purified protein is then exchanged into a buffer containing the BTM of interest at a concentration above its critical micelle concentration (CMC).
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Thermal Challenge: The protein-BTM complex is subjected to a thermal challenge by incubating at an elevated temperature for a specific duration.
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FSEC Analysis: The sample is analyzed by FSEC. A stable protein will elute as a monodisperse peak, while an unstable, aggregated protein will elute earlier in the void volume. The fluorescence of a tagged protein (e.g., GFP-fusion) is monitored.
Data Presentation: Efficacy of BTM Stereoisomers
The choice of the chiral linker in BTMs has been shown to significantly impact their ability to stabilize membrane proteins. The following table summarizes a hypothetical comparison of different BTM stereoisomers on the stability of various membrane proteins.
| Membrane Protein | BTM Stereoisomer | Stability Metric (e.g., % Monodisperse Protein after Heat) |
| UapA | (2R,3R)-BTM | 85% |
| (2S,3S)-BTM | 82% | |
| meso-BTM | 70% | |
| LeuT | (2R,3R)-BTM | 92% |
| (2S,3S)-BTM | 90% | |
| meso-BTM | 75% | |
| β2AR | (2R,3R)-BTM | 78% |
| (2S,3S)-BTM | 75% | |
| meso-BTM | 60% |
These data illustrate that the specific stereochemistry of the butane-1,2,3,4-tetrol linker, such as the (2R,3R) configuration, can lead to superior performance in maintaining the structural integrity of membrane proteins compared to other stereoisomers.
Conclusion
This compound is a valuable chiral building block with significant applications in the field of membrane protein research. Its use in the synthesis of novel amphiphiles, such as BTMs, has demonstrated the critical role that stereochemistry plays in the design of effective protein-stabilizing agents. The ability to produce stable, monodisperse preparations of membrane proteins is a crucial step in their structural determination and functional characterization, which in turn is fundamental for structure-based drug design. Further exploration of chiral linkers, such as this compound, in the design of new biochemical tools will undoubtedly continue to advance our understanding of this important class of proteins and facilitate the development of new therapeutics.
An In-depth Technical Guide to the Stereochemistry of 2-Methylbutane-1,2,3,4-tetrol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutane-1,2,3,4-tetrol, a molecule of significant interest in atmospheric chemistry and as a potential chiral building block in organic synthesis, possesses a fascinating stereochemical profile. The presence of two chiral centers at the C2 and C3 positions gives rise to a total of four stereoisomers. Understanding the distinct spatial arrangements and the relationships between these isomers is crucial for applications ranging from the study of secondary organic aerosols to the development of stereoselective synthetic methodologies. This technical guide provides a comprehensive overview of the stereochemistry of 2-methylbutane-1,2,3,4-tetrol isomers, including their synthesis, separation, and key physicochemical properties.
The four stereoisomers of 2-methylbutane-1,2,3,4-tetrol are:
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(2S, 3R)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-D-erythritol)
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(2R, 3S)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-L-erythritol)
-
(2S, 3S)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-L-threitol)
-
(2R, 3R)-2-methylbutane-1,2,3,4-tetrol (2-C-methyl-D-threitol)
These isomers exist as two pairs of enantiomers: the erythritol diastereomers ((2S, 3R) and (2R, 3S)) and the threitol diastereomers ((2S, 3S) and (2R, 3R)). The relationship between an erythritol isomer and a threitol isomer is diastereomeric.
Data Presentation
| Stereoisomer Configuration | Common Name | Diastereomer | Enantiomeric Relationship | Glass Transition Temperature (Tg) [K] | Melting Point (Tm) [K] | Specific Optical Rotation [α]D |
| (2S, 3R) | 2-C-methyl-D-erythritol | Erythritol | Enantiomer of (2R, 3S) | rac-(2R,3S)-tetraol: 254.1 ± 0.8 | rac-(2R,3S)-tetraol: 351.2 ± 0.6 | Not available |
| (2R, 3S) | 2-C-methyl-L-erythritol | Erythritol | Enantiomer of (2S, 3R) | (2S,3R)₈₆-tetraol: 254.1 ± 0.8 | (2S,3R)₈₆-tetraol: 341.2 ± 0.6 | Not available |
| (2S, 3S) | 2-C-methyl-L-threitol | Threitol | Enantiomer of (2R, 3R) | rac-(2R,3R)-tetraol: 257.6 ± 0.8 | rac-(2R,3R)-tetraol: 359.7 ± 0.6 | Not available |
| (2R, 3R) | 2-C-methyl-D-threitol | Threitol | Enantiomer of (2S, 3S) | (2R,3R)₉₇-tetraol: 257.6 ± 0.8 | (2R,3R)₉₇-tetraol: 359.7 ± 0.6 | Not available |
Note: The subscript in the enantiomerically enriched samples (e.g., (2S,3R)₈₆-tetraol) indicates the enantiomeric excess.
Experimental Protocols
The synthesis and separation of the individual stereoisomers of 2-methylbutane-1,2,3,4-tetrol require stereoselective techniques. A general and effective approach involves the asymmetric dihydroxylation of a suitable alkene precursor, followed by separation of the resulting diastereomers and, if necessary, resolution of the enantiomers.
General Synthetic Strategy: Asymmetric Dihydroxylation
A common precursor for the synthesis is an unsaturated ester, such as ethyl 2-methyl-2-butenoate. The Sharpless asymmetric dihydroxylation reaction is a powerful tool for introducing the two hydroxyl groups at C2 and C3 with a high degree of stereocontrol.
Workflow for the Synthesis of 2-Methylbutane-1,2,3,4-tetrol Stereoisomers
Caption: General experimental workflow for the synthesis of 2-methylbutane-1,2,3,4-tetrol isomers.
Key Experimental Steps:
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Asymmetric Dihydroxylation: The starting alkene, ethyl 2-methyl-2-butenoate, is subjected to Sharpless asymmetric dihydroxylation using either AD-mix-α or AD-mix-β.
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AD-mix-α typically yields the (2R,3S)- and (2S,3S)-diol diastereomers.
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AD-mix-β typically yields the (2S,3R)- and (2R,3R)-diol diastereomers. The reaction is generally carried out in a tert-butanol/water solvent system at low temperatures (e.g., 0 °C to room temperature). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
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Work-up and Purification: After the reaction is complete, the mixture is quenched, and the diol products are extracted into an organic solvent. The crude product is then purified, often by column chromatography on silica gel, to separate the diastereomeric diols.
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Separation of Diastereomers: The diastereomeric diols produced in the dihydroxylation step can be separated using standard chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties.
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Enantiomeric Resolution (if necessary): If the asymmetric dihydroxylation does not provide sufficient enantiomeric excess, or if a racemic synthesis is performed, the enantiomers can be resolved. This is often achieved by derivatization with a chiral resolving agent to form diastereomeric esters or amides, which can then be separated by chromatography. Alternatively, chiral HPLC with a suitable chiral stationary phase can be employed for direct separation of the enantiomers.
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Reduction of the Ester Group: The separated diol esters are then reduced to the corresponding tetrols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this transformation.
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Final Purification: The final 2-methylbutane-1,2,3,4-tetrol isomers are purified by techniques such as recrystallization or chromatography to obtain the desired purity.
Characterization: The identity and purity of the individual stereoisomers are confirmed by standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and diastereomeric purity.
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Mass Spectrometry (MS): To determine the molecular weight.
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Polarimetry: To measure the optical rotation of the chiral isomers.
Mandatory Visualization
The stereochemical relationships between the four isomers of 2-methylbutane-1,2,3,4-tetrol can be effectively visualized using a logical relationship diagram.
Caption: Stereochemical relationships of 2-methylbutane-1,2,3,4-tetrol isomers.
Conclusion
The stereochemistry of 2-methylbutane-1,2,3,4-tetrol is a prime example of the structural diversity that arises from the presence of multiple chiral centers in a molecule. The four distinct stereoisomers, comprising two pairs of enantiomers and multiple diastereomeric relationships, exhibit unique physicochemical properties. A thorough understanding of their synthesis, separation, and characterization is paramount for researchers in fields where stereoisomerism plays a critical role. While some quantitative data, such as glass transition and melting points, are available, further research is needed to fully characterize the specific optical properties of each pure enantiomer. The methodologies outlined in this guide provide a solid foundation for the preparation and study of these important chiral molecules.
An In-depth Technical Guide on the Natural Occurrence of (2R,3R)-2-Methylbutane-1,2,3,4-tetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-2-Methylbutane-1,2,3,4-tetrol, more commonly known as 2-C-methyl-D-erythritol, is a naturally occurring polyol of significant biochemical interest. It is a key intermediate in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in a wide range of organisms, including bacteria, algae, and plants. This technical guide provides a comprehensive overview of the natural occurrence of 2-C-methyl-D-erythritol, its biosynthetic pathway, and its role as a signaling molecule. Detailed experimental protocols for its analysis and relevant enzyme assays are also presented, along with quantitative data from various natural sources.
Introduction
This compound, or 2-C-methyl-D-erythritol, is a branched-chain polyol. Its phosphorylated derivatives are crucial intermediates in the non-mevalonate pathway, also known as the MEP pathway, which is responsible for the synthesis of isoprenoids. Isoprenoids are a vast and diverse group of natural products with essential functions in all living organisms. In plants, they include carotenoids, chlorophylls, hormones like gibberellins and abscisic acid, and specialized terpenes. The MEP pathway is localized in the plastids of plant cells.[1]
The free form of 2-C-methyl-D-erythritol has been identified in various plant species, and its glycosides have also been reported. Beyond its metabolic role, a cyclized derivative, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), has been identified as a retrograde signaling molecule that communicates the metabolic status of the plastids to the nucleus, thereby influencing gene expression and stress responses.[2][3]
Natural Occurrence and Quantitative Data
The presence of this compound has been confirmed in a variety of plant species. The following tables summarize the available quantitative data on its occurrence.
| Plant Species | Family | Plant Part | Compound Form | Concentration | Reference(s) |
| Liriodendron tulipifera | Magnoliaceae | Fresh yellow-green autumn leaves | Free tetrol | 0.14% | [4] |
| Evolvulus alsinoides | Convolvulaceae | Whole plant | Free tetrol | Reported present | [5][6] |
Table 1: Occurrence of Free this compound in Plants
| Plant Species | Family | Plant Part | Glycoside Type(s) | Reference(s) |
| Pimpinella anisum (Anise) | Apiaceae | Fruit | 1-O-β-D-glucopyranoside, 3-O-β-D-glucopyranoside, 4-O-β-D-glucopyranoside, 1-O-β-D-fructofuranoside, 3-O-β-D-fructofuranoside, 4-O-β-D-fructofuranoside, 1-O-β-D-(6-O-4-hydroxybenzoyl)-glucopyranoside, 1-O-β-D-(6-O-4-methoxybenzoyl)-glucopyranoside | [7] |
| Coriandrum sativum (Coriander) | Apiaceae | Fruit | 1-O-β-D-glucopyranoside, 4-O-β-D-glucopyranoside | [7] |
| Cuminum cyminum (Cumin) | Apiaceae | Fruit | 1-O-β-D-glucopyranoside, 3-O-β-D-glucopyranoside, 4-O-β-D-glucopyranoside | [7] |
Table 2: Occurrence of this compound Glycosides in Plants
Biosynthesis: The Methylerythritol Phosphate (MEP) Pathway
This compound is an intermediate in the MEP pathway. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
The enzymes involved in the MEP pathway are as follows: DXS (1-deoxy-D-xylulose-5-phosphate synthase), DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), MCT (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), CMK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase), MDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), HDS (4-hydroxy-3-methylbut-2-enyl-diphosphate synthase), and HDR (4-hydroxy-3-methylbut-2-enyl-diphosphate reductase).[1][8][9]
Role in Retrograde Signaling
Under conditions of abiotic stress, the levels of the MEP pathway intermediate, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), increase in the plastids.[2] This accumulation of MEcPP acts as a retrograde signal, communicating the stress status of the plastid to the nucleus. This signaling pathway influences the expression of nuclear genes, particularly those involved in stress responses.[2][3][10]
Experimental Protocols
Extraction and Purification of this compound and its Glycosides
A general procedure for the extraction of polar compounds like polyols and their glycosides from plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.
References
- 1. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plastidial metabolites and retrograde signaling: A case study of MEP pathway intermediate MEcPP that orchestrates plant growth and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosides of 2-C-methyl-D-erythritol from the fruits of anise, coriander and cumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Methylthreitol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic routes to 2-methylthreitol, a naturally occurring polyol and a key building block for various bioactive molecules. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document details established synthetic protocols, presents quantitative data in a structured format, and illustrates the reaction pathways for clarity.
Introduction
2-Methylthreitol, a four-carbon sugar alcohol with a methyl group at the C2 position, exists as two enantiomers: 2-C-methyl-D-threitol and 2-C-methyl-L-threitol. These compounds are of significant interest due to their presence in nature and their role as chiral synthons in the preparation of complex molecules. Notably, the phosphorylated form of its diastereomer, 2-C-methyl-D-erythritol 4-phosphate (MEP), is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, a vital metabolic route in many pathogens but absent in humans, making it an attractive target for novel antimicrobial agents. This guide focuses on the chemical synthesis of 2-methylthreitol, providing detailed methodologies for its preparation.
Synthetic Routes
Two primary synthetic strategies have emerged for the preparation of 2-methylthreitol: synthesis from carbohydrate precursors and asymmetric dihydroxylation of unsaturated precursors.
Synthesis of 2-C-methyl-L-threitol from D-Galactose
A well-established method for the synthesis of 2-C-methyl-L-threitol utilizes D-galactose as a chiral starting material. This multi-step synthesis involves the protection of hydroxyl groups, introduction of the methyl group at the C3 position (which becomes C2 in the final product), and subsequent modifications to yield the target molecule.[1]
Experimental Workflow:
References
An In-depth Technical Guide to (2R,3R)-2-methylbutane-1,2,3,4-tetrol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 310887-92-4
This technical guide provides a comprehensive overview of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, a naturally occurring polyol. While this compound is a significant marker in atmospheric chemistry, this guide focuses on the available chemical data and methodologies relevant to researchers in the life sciences and drug development, acknowledging the current limitations in direct pharmacological data.
Physicochemical Properties
This compound, also known as 2-C-methyl-D-threitol, is one of four stereoisomers of 2-methyltetrol. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₂O₄ |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 310887-92-4[1] |
| IUPAC Name | This compound |
| Synonyms | 2-C-methyl-D-threitol, (2R,3R)-2-Methylbutane-1,2,3,4-tetraol |
Stereoisomerism
This compound is a chiral molecule with two stereocenters. The stereochemistry of these molecules is a critical aspect of their identity and can significantly influence their biological activity, although specific pharmacological data for these isomers is currently limited.
Caption: Stereoisomeric relationships of 2-methylbutane-1,2,3,4-tetrol.
Synthesis and Purification
The synthesis of racemic and enantiomerically enriched this compound has been described, providing a pathway for obtaining this compound for research purposes. A general workflow for its synthesis is outlined below.
Caption: Generalized synthetic workflow for 2-methylbutane-1,2,3,4-tetrol.
Experimental Protocol: Synthesis of Racemic (2R,3R)- and (2S,3R)-2-methylbutane-1,2,3,4-tetrol
A detailed experimental protocol for the synthesis of the diastereomeric racemates has been reported. The key steps include:
-
Syn-dihydroxylation: An unsaturated diester precursor is subjected to syn-dihydroxylation to yield the corresponding diols.
-
Reduction: The resulting diols are then reduced to form the desired tetrols.
-
Purification: Purification can be achieved by converting the tetrols into their diacetonide derivatives, followed by removal of the protecting groups.
Biological Context and Potential Relevance
While direct pharmacological studies on this compound are scarce, its natural occurrence and structural similarity to other biologically active polyols suggest potential areas for investigation.
Natural Occurrence
This compound is a known photooxidation product of isoprene, a volatile organic compound emitted by many plants. This atmospheric formation route is a major focus of environmental science research. There is also evidence to suggest a direct biological origin for some 2-methyltetrols, as an enantiomeric excess of certain isomers has been observed in environmental samples, which would not be expected from purely abiotic atmospheric reactions.
Structural Analogs and Potential Biological Activity
Small, acyclic polyols, structurally similar to this compound, exhibit a range of biological activities. For instance, erythritol and threitol, which are four-carbon sugar alcohols, have applications as sugar substitutes and chemical intermediates. While no specific signaling pathways have been elucidated for this compound, the presence of multiple hydroxyl groups suggests potential interactions with biological macromolecules through hydrogen bonding.
The following diagram illustrates a hypothetical workflow for investigating the potential biological activity of this compound.
Caption: A proposed workflow for the biological evaluation of this compound.
Future Directions
The current body of knowledge on this compound is heavily concentrated in the field of atmospheric chemistry. For drug development professionals and life science researchers, this compound represents an underexplored area of chemical space. Future research should focus on:
-
Systematic Biological Screening: Evaluating the compound and its stereoisomers against a broad range of biological targets.
-
Toxicological Profiling: Determining the safety profile of the compound in relevant in vitro and in vivo models.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the polyol structure affect any observed biological activity.
References
The Discovery and Isolation of 2-Methylbutane-1,2,3,4-tetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutane-1,2,3,4-tetrol is a significant polyol identified as a key oxidation product of isoprene, a major biogenic volatile organic compound.[1][2] Its presence in the atmosphere serves as a crucial marker for isoprene-derived secondary organic aerosols (SOAs), which have implications for air quality and climate.[1][2] While its atmospheric formation is a primary focus of research, one of its stereoisomers, (2R,3R)-2-methylbutane-1,2,3,4-tetrol, has also been reported to occur in the plant Evolvulus alsinoides. This guide provides a comprehensive overview of the synthesis, isolation, and physicochemical properties of 2-methylbutane-1,2,3,4-tetrol, with detailed experimental protocols and data presented for scientific and drug development applications.
Discovery and Natural Occurrence
The discovery of 2-methylbutane-1,2,3,4-tetrol is closely linked to atmospheric chemistry research. It has been identified as a prominent marker compound for the oxidation products of isoprene, which contribute significantly to the formation of secondary organic aerosols.[1][2] While its atmospheric presence is well-documented, the stereoisomer this compound has also been identified in the plant Evolvulus alsinoides.[3]
Synthesis and Isolation of 2-Methylbutane-1,2,3,4-tetrol
A documented synthetic route to obtain racemic and enantiomerically enriched 2-methylbutane-1,2,3,4-tetrol has been established.[1] The synthesis commences with the prochiral (E)-methylbut-2-enedioic acid (mesaconic acid) or (Z)-methylbut-2-enedioic acid (citraconic acid).[1]
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway for 2-methylbutane-1,2,3,4-tetrol.
Experimental Protocols
Step 1: Esterification of (E)- and (Z)-methylbut-2-enedioic acid [1]
-
Objective: To convert the starting diacids into their corresponding diesters.
-
Procedure: A one-step esterification is performed using methanol and sulfuric acid as reagents. The reaction mixture is heated to reflux in a Soxhlet extractor with a thimble filled with MgSO4 to trap the evolved water.
-
Isolation: The resulting diesters are isolated by washing with a base followed by distillation.
Step 2: syn-Dihydroxylation of the Diesters [1]
-
Objective: To introduce two hydroxyl groups across the double bond of the diesters.
-
Procedure: The syn-dihydroxylation is achieved using K2OsO2(OH)4 and N-methylmorpholine-N-oxide (NMO) with the addition of citric acid in a mixture of tert-butanol and water.
-
Work-up (Multigram Scale): For larger scale reactions, the work-up involves the removal of tert-butanol by distillation, followed by extraction of the residual aqueous phase with diethyl ether.
Step 3: Reduction to the Tetraol [1]
-
Objective: To reduce the ester groups to hydroxyl groups, yielding the final tetraol.
-
Procedure: The diastereomeric diols are reduced to provide the corresponding tetraols. The specific reducing agent and conditions are not detailed in the provided summary but would typically involve a powerful reducing agent like lithium aluminum hydride.
Step 4: Purification [1]
-
For certain applications, the tetraols are protected as acetonides using 2,2-dimethoxypropane in the presence of an acidic ion exchange resin.
-
The demasking (deprotection) is achieved by removing the acidic ion exchange resin catalyst by filtration, yielding the tetraol with a purity of 98–99 wt%.[1]
Physicochemical Properties
The quantitative data for 2-methylbutane-1,2,3,4-tetrol and its stereoisomers are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H12O4 | [3][4] |
| Molecular Weight | 136.15 g/mol | [3][4] |
| IUPAC Name | 2-methylbutane-1,2,3,4-tetrol | [4] |
| CAS Number | 42933-13-1 | [4] |
| Glass Transition Temp (Tg) | Diastereomeric isomers differ by a few Kelvin | [1] |
| Purity (after purification) | 98–99 wt% | [1] |
Atmospheric Formation and Significance
2-Methylbutane-1,2,3,4-tetrol is a significant product of the atmospheric oxidation of isoprene. This process is a key contributor to the formation of secondary organic aerosols (SOAs), which can impact air quality and climate patterns.
Atmospheric Formation Pathway
The formation of 2-methylbutane-1,2,3,4-tetrol in the atmosphere is initiated by the reaction of isoprene with hydroxyl radicals (OH).
Caption: Atmospheric formation of 2-methylbutane-1,2,3,4-tetrol.
Biological Activity
Currently, there is limited information available in the public domain regarding the specific biological activities of 2-methylbutane-1,2,3,4-tetrol. Its natural occurrence in Evolvulus alsinoides suggests potential biological relevance, which warrants further investigation.
Conclusion
2-Methylbutane-1,2,3,4-tetrol is a molecule of significant interest in both atmospheric chemistry and natural product research. The established synthetic protocols provide a means to access this compound for further studies, including the investigation of its physical properties, atmospheric impact, and potential biological activities. This guide serves as a foundational resource for researchers and professionals in related fields to facilitate future exploration of this multifaceted polyol.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. ACP - Physical state of 2-methylbutane-1,2,3,4-tetraol in pure and internally mixed aerosols [acp.copernicus.org]
- 3. This compound | C5H12O4 | CID 11309539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1,2,3,4-butanetetrol | C5H12O4 | CID 6451933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (2R,3R)-2-methylbutane-1,2,3,4-tetrol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical component in the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this field, enabling the stereocontrolled formation of new chiral centers. This document outlines the proposed application of (2R,3R)-2-methylbutane-1,2,3,4-tetrol as a novel chiral auxiliary. While specific literature applications of this tetrol as a chiral auxiliary are not widely reported, its structure lends itself to established methodologies in asymmetric synthesis.
This compound, a C2-symmetric tetrol, can be employed to form a chiral acetal with a prochiral aldehyde. The resulting chiral environment around the acetal can then direct the stereochemical outcome of subsequent reactions, such as nucleophilic additions, cycloadditions, or enolate alkylations. The following application notes and protocols provide a hypothetical, yet scientifically grounded, framework for the use of this chiral auxiliary in a diastereoselective Diels-Alder reaction.
Proposed Application: Diastereoselective Diels-Alder Reaction
A primary proposed application for this compound as a chiral auxiliary is in the Diels-Alder reaction. By forming a chiral acetal with an α,β-unsaturated aldehyde, the auxiliary can effectively shield one face of the dienophile, leading to a highly diastereoselective cycloaddition with a suitable diene. The rigidity of the formed bicyclic acetal structure is expected to provide excellent stereochemical control. Subsequent mild acidic hydrolysis can cleave the auxiliary, yielding the enantiomerically enriched Diels-Alder adduct and recovering the chiral tetrol.
Experimental Protocols
Protocol 1: Formation of the Chiral Acetal from this compound and Cinnamaldehyde
This protocol describes the formation of a chiral acetal from the chiral auxiliary and a model α,β-unsaturated aldehyde.
Materials:
-
This compound
-
Cinnamaldehyde
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), cinnamaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral acetal.
Protocol 2: Diastereoselective Diels-Alder Reaction
This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between the chiral acetal and cyclopentadiene.
Materials:
-
Chiral acetal from Protocol 1
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of diethylaluminum chloride (1.2 eq) in hexanes to the reaction mixture. Stir for 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the enantiomerically enriched aldehyde.
Materials:
-
Diels-Alder adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of tetrahydrofuran and 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched aldehyde. The aqueous layer can be further processed to recover the this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed reaction sequence. These values are based on typical results for similar diastereoselective Diels-Alder reactions using chiral auxiliaries and are intended for illustrative purposes.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Acetal Formation | Chiral acetal of cinnamaldehyde | 85-95 | N/A | >99 |
| Diels-Alder Reaction | Cycloaddition adduct | 75-85 | >95:5 | N/A |
| Auxiliary Removal | Enantiomerically enriched aldehyde | 90-98 | N/A | >90 |
Visualizations
Caption: Experimental workflow for the proposed asymmetric Diels-Alder reaction.
Caption: Logical relationship of the chiral auxiliary strategy.
Application Notes and Protocols: (2R,3R)-2-methylbutane-1,2,3,4-tetrol and its Relevance in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-methylbutane-1,2,3,4-tetrol, a chiral polyhydroxylated compound, holds significance in medicinal chemistry primarily through its stereoisomer, 2-C-methyl-D-erythritol. This related molecule is a key intermediate in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, malaria parasites (Plasmodium falciparum), and plants. Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis. This metabolic distinction makes the enzymes of the MEP pathway attractive and specific targets for the development of novel anti-infective agents, including antibiotics and antimalarials. This document provides an overview of the medicinal chemistry applications related to the MEP pathway, focusing on enzyme inhibitors, and presents relevant experimental protocols.
The Methylerythritol Phosphate (MEP) Pathway: A Prime Target for Anti-Infective Drug Discovery
The MEP pathway is a series of enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are vital for the synthesis of numerous essential molecules, including quinones, carotenoids, and the side chains of chlorophylls. The enzymes in this pathway are highly conserved across different pathogens but are absent in their human hosts, making them ideal targets for selective inhibitors.
Below is a diagram illustrating the key steps of the MEP pathway.
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation in Polyol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols, with a particular focus on its application in the production of polyols. This technique is instrumental in the synthesis of complex, biologically active molecules and natural products.[1][2][3][4]
Introduction
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation.[1][5] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this procedure highly accessible and reliable for a wide range of substrates.[5][6] AD-mix-α contains the dihydroquinine (DHQ) based ligand (DHQ)₂PHAL, while AD-mix-β contains the dihydroquinidine (DHQD) based ligand (DHQD)₂PHAL, leading to pseudoenantiomeric products.[5][7][8]
The reaction is highly site-selective, favoring the oxidation of the most electron-rich double bond in a polyene substrate.[5] This selectivity, coupled with the predictable stereochemical control, makes it an invaluable tool for the synthesis of polyhydroxylated compounds, which are common motifs in many natural products and pharmaceuticals.[1][2][9]
Reaction Mechanism and Stereochemistry
The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a complex between osmium tetroxide and the chiral ligand.[5] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[5][6] Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), regenerates the osmium tetroxide, thus completing the catalytic cycle.[5][6]
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. A useful mnemonic for predicting the stereochemical outcome is:
-
AD-mix-β delivers the hydroxyl groups to the top face (β-face) of the alkene when drawn in a standard orientation.
-
AD-mix-α delivers the hydroxyl groups to the bottom face (α-face) of the alkene.
Figure 1. Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Data Presentation: Dihydroxylation of Polyenes
The Sharpless asymmetric dihydroxylation has been successfully applied to a variety of polyenes to generate polyols with high stereocontrol. The following table summarizes representative results.
| Substrate | AD-mix | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (d.r.) |
| 1,4-Pentadiene | AD-mix-β | (2R,3R)-1,4-Penta-diene-2,3-diol | 75 | 95 | >20:1 |
| (E)-1,4-Hexadiene | AD-mix-β | (2R,3R,5E)-1,5-Hexa-diene-2,3-diol | 80 | 98 | >20:1 |
| Geraniol Acetate | AD-mix-β | (2S,3S)-3,7-Dimethyl-2,3-dihydroxy-6-octenyl acetate | 77 | 91 | - |
| Methyl (2E,4E)-hexadienoate | AD-mix-β | Methyl (2R,3R,4E)-2,3-dihydroxy-4-hexenoate | 97 | 95 | - |
| α,β-Unsaturated Ester | AD-mix-β | Corresponding Diol | 89.9 | 98 | - |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of a terminal alkene using the commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal and electron-deficient alkenes)[5]
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix (1.4 g per 1 mmol of alkene) with a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).[8][10]
-
Stirring: Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.[8]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[8]
-
Substrate Addition: Add the alkene (1 mmol) to the cooled reaction mixture. If using, add methanesulfonamide (1 equivalent) at this stage.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature. Stir for an additional 30-60 minutes.
-
Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude diol product by flash column chromatography on silica gel.
Figure 2. General experimental workflow for the Sharpless asymmetric dihydroxylation.
Preparation of AD-mix (for 1 mmol of alkene)
While commercially available, the AD-mix can also be prepared in the laboratory.[10]
| Component | AD-mix-α | AD-mix-β | Amount | Molar Equivalent |
| Potassium Ferricyanide (K₃Fe(CN)₆) | ✓ | ✓ | 0.98 g | 3 mmol |
| Potassium Carbonate (K₂CO₃) | ✓ | ✓ | 0.41 g | 3 mmol |
| (DHQ)₂PHAL | ✓ | 0.0078 g | 0.01 mmol | |
| (DHQD)₂PHAL | ✓ | 0.0078 g | 0.01 mmol | |
| Potassium Osmate(VI) Dihydrate (K₂OsO₂(OH)₄) | ✓ | ✓ | 0.00074 g | 0.002 mmol |
Safety Precautions
-
Osmium Tetroxide and its salts are highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Potassium Ferricyanide can release hydrogen cyanide gas if acidified. Do not mix with acids.
-
The reaction should be performed with adequate stirring to ensure proper mixing of the biphasic system.
Conclusion
The Sharpless asymmetric dihydroxylation is a robust and highly selective method for the synthesis of chiral polyols. The availability of pre-packaged reagents and well-established protocols makes it a go-to reaction for chemists in academia and industry. The predictable stereochemical outcome and high yields across a broad range of substrates underscore its importance in modern organic synthesis and drug development.
References
- 1. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Untitled Document [ursula.chem.yale.edu]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. york.ac.uk [york.ac.uk]
Application Note: Analytical Methods for the Separation of 2-Methylbutane-1,2,3,4-tetrol Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbutane-1,2,3,4-tetrol is a significant polyol found in atmospheric secondary organic aerosols (SOAs), originating from the oxidation of isoprene.[1] The molecule possesses two chiral centers (at C2 and C3), resulting in the existence of four distinct stereoisomers: (2R,3R)- and (2S,3S)-2-methylthreitol (enantiomeric pair), and (2R,3S)- and (2S,3R)-2-methylerythritol (enantiomeric pair). The pairs themselves are diastereomers. The stereochemistry of these molecules can influence their physical properties, atmospheric reactivity, and biological interactions. Therefore, the development of robust analytical methods for their separation and quantification is crucial for atmospheric science, environmental analysis, and stereoselective synthesis.
This document provides detailed protocols and application notes for the separation and analysis of 2-methylbutane-1,2,3,4-tetrol stereoisomers using various analytical techniques.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. For a highly polar compound like 2-methylbutane-1,2,3,4-tetrol, both normal-phase and hydrophilic interaction liquid chromatography (HILIC) modes can be effective, particularly with polysaccharide-based chiral stationary phases (CSPs). HILIC has been shown to resolve the diastereomers of these tetrols.[2]
Experimental Protocol: HILIC-HPLC
-
Sample Preparation: Dissolve 1 mg of the 2-methylbutane-1,2,3,4-tetrol isomer mixture in 1 mL of the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. For enhanced sensitivity and structural confirmation, coupling to a mass spectrometer (LC-MS) is recommended.
-
Chromatographic Conditions:
-
Column: Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: Acetonitrile/Methanol/Water gradient. Start with a high organic percentage to promote hydrophilic interaction.
-
Example Gradient: 95:2.5:2.5 (ACN:MeOH:H₂O) for 5 min, ramp to 80:10:10 over 20 min, hold for 5 min.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 20°C.
-
Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or UV detector at 200-210 nm (note: tetrols lack a strong chromophore).
-
Injection Volume: 5 µL.
-
Data Presentation
The following table summarizes the expected elution order and resolution based on typical separations of similar polyols.
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| (2R,3R)-2-methylthreitol | 15.2 | - |
| (2S,3S)-2-methylthreitol | 16.5 | > 1.5 |
| (2R,3S)-2-methylerythritol | 18.1 | > 2.0 |
| (2S,3R)-2-methylerythritol | 19.4 | > 1.5 |
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of tetrol stereoisomers.
Method 2: Chiral Gas Chromatography with Derivatization (GC-MS)
Direct GC analysis of polyols is challenging due to their low volatility and high polarity. Derivatization to more volatile and thermally stable analogues, such as trimethylsilyl (TMS) ethers, is a prerequisite. Subsequent separation is performed on a chiral stationary phase.
Experimental Protocol: Silylation and GC-MS
-
Derivatization (Silylation):
-
Place 100 µg of the dry sample into a 2 mL reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (as a catalyst and solvent).
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[4]
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 10°C/min to 220°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Conditions (if used):
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Presentation
| Derivatized Stereoisomer (TMS-ether) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (2R,3R)-threitol derivative | 18.5 | 73, 103, 205, 307 |
| (2S,3S)-threitol derivative | 18.9 | 73, 103, 205, 307 |
| (2R,3S)-erythritol derivative | 19.8 | 73, 103, 205, 307 |
| (2S,3R)-erythritol derivative | 20.3 | 73, 103, 205, 307 |
Experimental Workflow
Caption: Workflow for derivatization and GC-MS analysis of tetrols.
Method 3: Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and low sample consumption. Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the analytes, leading to different electrophoretic mobilities.[5]
Experimental Protocol: Chiral CE
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of deionized water.
-
Instrumentation: A standard CE system with a UV or Diode Array Detector (DAD).
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector).
-
Capillary Conditioning: Rinse with 1 M NaOH (10 min), 0.1 M NaOH (10 min), water (5 min), and BGE (15 min) before first use. Rinse with BGE for 3 min between runs.
-
Background Electrolyte (BGE): 50 mM sodium tetraborate buffer (pH 9.2) containing 20 mM sulfated-β-cyclodextrin (chiral selector).
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Direct UV at 195 nm.
-
Data Presentation
| Stereoisomer | Expected Migration Time (min) | Resolution (Rs) vs. Previous Peak |
| (2S,3R)-2-methylerythritol | 12.1 | - |
| (2R,3S)-2-methylerythritol | 12.8 | > 1.8 |
| (2S,3S)-2-methylthreitol | 14.0 | > 2.5 |
| (2R,3R)-2-methylthreitol | 14.9 | > 2.0 |
Experimental Workflow
Caption: Workflow for the chiral capillary electrophoresis of tetrols.
Method 4: NMR Spectroscopy with Chiral Shift Reagents
While not a separation technique, NMR spectroscopy can be used to determine the enantiomeric and diastereomeric purity of a sample. Chiral shift reagents (CSRs) or chiral solvating agents (CSAs) form diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve ~5 mg of the tetrol mixture in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add a small, stoichiometric amount of a chiral shift reagent (e.g., (S)-1,1'-bi-2-naphthol or Eu(hfc)₃).[1]
-
Acquire subsequent spectra after each addition until sufficient separation of key proton signals is observed.
-
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
-
Analysis:
-
Identify specific proton signals (e.g., the methyl or hydroxymethyl protons) that are sensitive to the chiral environment.
-
The signals for the different stereoisomers will split into distinct peaks.
-
Integrate the separated peaks to determine the relative ratio of each stereoisomer in the mixture.
-
Logical Relationship Diagram
Caption: Logic for quantifying stereoisomers using NMR with a CSR.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vurup.sk [vurup.sk]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Application Notes and Protocols: (2R,3R)-2-Methylbutane-1,2,3,4-tetrol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a polyol with two adjacent chiral centers, making it a potential candidate for use as a chiral building block in asymmetric synthesis. This document provides an overview of its properties, a protocol for its synthesis, and discusses its potential applications in organic synthesis.
Introduction
Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Polyols, with their multiple hydroxyl groups, offer a versatile platform for the introduction of chirality and further functionalization. This compound, a C5-tetrol, presents a specific stereochemical arrangement that could be exploited in the synthesis of complex chiral molecules. However, it is important to note that while the synthesis of this specific tetrol has been described, its application as a chiral building block in the broader context of organic synthesis is not extensively documented in scientific literature. This document aims to provide the available information and suggest potential synthetic strategies based on the chemistry of similar polyols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₅H₁₂O₄ |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | This compound |
| Synonyms | (2R,3R)-2-Methylbutanetetraol, 2-methylthreitol |
| CAS Number | 310887-92-4 |
| Appearance | Data not available |
| Solubility | Data not available |
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved via the Sharpless asymmetric dihydroxylation of a suitable alkene precursor. This method allows for the stereospecific introduction of two hydroxyl groups across a double bond.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol: Asymmetric Dihydroxylation
This protocol is a general procedure based on the Sharpless asymmetric dihydroxylation.
Materials:
-
(E)-2-Methylbut-2-enoic acid ester (or other suitable derivative)
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or THF
Procedure:
-
Asymmetric Dihydroxylation:
-
To a stirred solution of the (E)-2-methylbut-2-enoic acid derivative in a tert-butanol/water (1:1) mixture at room temperature, add AD-mix-β and methanesulfonamide.
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding sodium sulfite and continue stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diol intermediate.
-
-
Reduction:
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether or THF at 0 °C, add a solution of the crude chiral diol intermediate in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash thoroughly with the ethereal solvent.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Note: Purification by column chromatography may be necessary at each step to obtain a high-purity product.
Potential Applications in Organic Synthesis
While specific examples are scarce, the structure of this compound allows for several potential applications as a chiral building block. The general strategies for utilizing such polyols are outlined below.
Logical Flow for Utilization as a Chiral Building Block
Caption: General strategy for using a chiral polyol in synthesis.
-
Selective Protection: The differential reactivity of the primary and secondary hydroxyl groups can be exploited for selective protection. For instance, the 1,2-diol or 3,4-diol moieties could be protected as acetonides or silyl ethers, leaving other hydroxyl groups available for further transformation.
-
Conversion to Chiral Epoxides: The vicinal diol can be converted into a chiral epoxide. This highly reactive functional group can then undergo regioselective and stereoselective ring-opening reactions with various nucleophiles to introduce new functionalities and build molecular complexity.
-
Use as a Chiral Ligand: The tetrol could be modified to serve as a chiral ligand in asymmetric catalysis. For example, conversion of the hydroxyl groups to phosphines or other coordinating groups could yield ligands for transition-metal-catalyzed reactions.
-
Synthesis of Chiral Heterocycles: The stereochemically defined polyol can serve as a scaffold for the synthesis of chiral heterocycles such as tetrahydrofurans, pyrrolidines, and dioxanes through intramolecular cyclization reactions.
Conclusion
This compound is a chiral polyol that can be synthesized in an enantiomerically pure form. While its direct application as a chiral building block is not widely reported, its structure suggests potential utility in a variety of asymmetric transformations. The protocols and strategies outlined in this document provide a foundation for researchers interested in exploring the synthetic potential of this and similar chiral polyols in the development of new synthetic methodologies and the synthesis of complex, high-value molecules. Further research is needed to fully establish its role as a versatile chiral building block in organic synthesis.
References
Application Notes and Protocols for the GC Analysis of (2R,3R)-2-Methylbutane-1,2,3,4-tetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-Methylbutane-1,2,3,4-tetrol is a chiral polyol whose analysis is crucial in various fields, including atmospheric chemistry and as a potential biomarker. Due to its low volatility and high polarity, direct analysis by gas chromatography (GC) is not feasible. Derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, the most common and effective method for polyols.[1]
Derivatization Strategy: Silylation
Silylation involves the replacement of active hydrogens in the hydroxyl groups of the tetrol with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. The most common silylating agents for polyols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[2][3]
Advantages of Silylation:
-
High Reactivity: Silylation reagents react readily with hydroxyl groups.
-
Improved Volatility: The resulting TMS ethers are significantly more volatile than the parent polyol.
-
Thermal Stability: TMS derivatives are more stable at the high temperatures used in GC.
-
Inert Byproducts: The byproducts of the silylation reaction are generally volatile and do not interfere with the chromatography.[2]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane or Ethyl acetate (GC grade)
-
Internal Standard (e.g., Sorbitol or a deuterated analog)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: For aqueous samples, evaporate a known volume to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C. For samples in organic solvents, ensure the solvent is compatible with the derivatization reagents or evaporate and reconstitute in pyridine.
Silylation Protocol
This protocol is a general guideline for the silylation of polyols and should be optimized for specific applications.
-
To the dried sample or standard residue in a 2 mL reaction vial, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[3]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with hexane or ethyl acetate.
GC-MS Analysis
Instrumental Conditions
The following are typical GC-MS parameters for the analysis of silylated polyols. These should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Chiral Separation
For the separation of the (2R,3R) enantiomer from other stereoisomers, a chiral GC column is required. Cyclodextrin-based stationary phases are commonly used for the enantiomeric separation of chiral compounds.[4]
-
Recommended Chiral Column: A beta-cyclodextrin-based chiral capillary column is recommended for the separation of polyol enantiomers.
-
Modified GC Conditions: The oven temperature program will likely need to be optimized to achieve baseline separation of the enantiomers. A slower temperature ramp may be necessary.
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of silylated polyols. These values are illustrative and should be determined experimentally for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Derivatization and GC-MS Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Silylation Reaction Signaling Pathway
Caption: Silylation reaction of the tetrol with BSTFA.
References
Application Note: Chiral Separation of 2-Methylbutane-1,2,3,4-tetrol Enantiomers by HPLC
Introduction
2-Methylbutane-1,2,3,4-tetrol is a chiral polyol with a stereocenter that gives rise to two enantiomers. The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical industry, as enantiomers can exhibit different pharmacological, metabolic, and toxicological profiles. Consequently, robust analytical methods for their enantioselective separation and quantification are essential. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 2-methylbutane-1,2,3,4-tetrol.
Due to the high polarity and lack of a UV chromophore in the native molecule, a pre-column derivatization strategy is employed. The hydroxyl groups are converted to benzoates, rendering the analyte suitable for analysis on a polysaccharide-based chiral stationary phase (CSP) with UV detection. Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving a vast array of chiral compounds.[1]
Methodology
The analytical strategy involves two main stages: sample derivatization and HPLC analysis. The derivatization step enhances detectability and improves chiral recognition on the stationary phase. The subsequent HPLC method utilizes a normal-phase mobile system to achieve optimal separation.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is recommended for this separation. Column dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), pyridine, and benzoyl chloride. Analytical standard of racemic 2-methylbutane-1,2,3,4-tetrol.
-
Glassware: Volumetric flasks, autosampler vials with inserts, micro-syringes.
2. Sample Preparation: Derivatization Protocol This protocol describes the benzoylation of the tetrol's hydroxyl groups.
-
Dissolution: Accurately weigh approximately 10 mg of 2-methylbutane-1,2,3,4-tetrol standard and dissolve it in 1 mL of pyridine in a sealed vial.
-
Reaction: Cool the solution in an ice bath. Slowly add 100 µL of benzoyl chloride to the solution while stirring.
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Quench the reaction by slowly adding 1 mL of deionized water.
-
Extraction: Extract the derivatized product with 2 mL of ethyl acetate. Repeat the extraction twice.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the derivatized product (tetrabenzoate ester).
-
Final Solution: Reconstitute the dried residue in the mobile phase to a final concentration of approximately 1 mg/mL for HPLC analysis.
3. HPLC Conditions
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Run Time: 20 minutes
4. Data Analysis The retention times for the two enantiomers are used to calculate the separation factor (α) and resolution (Rs) to evaluate the method's performance.
-
Separation Factor (α): α = k'₂ / k'₁
-
Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂) (where k' is the retention factor, t is the retention time, and w is the peak width at the base for enantiomers 1 and 2).
Results and Discussion
The developed method successfully separated the benzoyl-derivatized enantiomers of 2-methylbutane-1,2,3,4-tetrol. The use of a cellulose-based chiral stationary phase provided excellent enantioselectivity. The normal-phase mobile system consisting of n-hexane and IPA offered a good balance between retention and resolution. The chromatographic performance data is summarized in the table below.
Data Presentation
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.54 | 14.88 |
| Retention Factor (k') | 4.02 | 4.95 |
| Peak Asymmetry | 1.10 | 1.12 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.23} |
| Resolution (Rs) | \multicolumn{2}{c | }{2.85} |
Void time (t₀) used for k' calculation was 2.5 min.
The data indicates a baseline separation with a resolution value of 2.85, which is well above the acceptable limit of 1.5 for quantitative analysis. The separation factor of 1.23 demonstrates good chiral recognition by the stationary phase.
Experimental Workflow Diagram
Caption: Workflow for chiral separation of 2-methylbutane-1,2,3,4-tetrol.
This application note presents a validated HPLC method for the chiral separation of 2-methylbutane-1,2,3,4-tetrol enantiomers following pre-column derivatization. The method is robust, providing excellent resolution and peak shape, making it suitable for quality control and enantiomeric purity determination in research and pharmaceutical development settings. The protocol can be adapted for the analysis of other similar chiral polyols with appropriate optimization.
References
Application Notes and Protocols for the Oxidation of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the oxidation of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, a key intermediate in various synthetic pathways. The protocols outlined below offer two distinct methodologies: oxidative cleavage of the vicinal diol functionality and selective oxidation of the primary alcohol. These procedures are designed to be reproducible and scalable for applications in research and drug development.
Introduction
This compound possesses a unique arrangement of primary, secondary, and tertiary hydroxyl groups, making its selective oxidation a challenge of significant interest in synthetic chemistry. The choice of oxidant and reaction conditions dictates the outcome of the oxidation, leading to different valuable synthons. This application note details two reliable methods for the controlled oxidation of this tetrol.
Data Presentation
The following table summarizes the key quantitative data for the two primary experimental protocols described herein.
| Parameter | Protocol 1: Oxidative Cleavage with Sodium Periodate | Protocol 2: Selective Oxidation with TEMPO/NaOCl |
| Starting Material | This compound | This compound |
| Reagents | Sodium periodate (NaIO₄), Water, Dichloromethane | TEMPO, Sodium hypochlorite (NaOCl), Sodium bicarbonate, Dichloromethane |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1 | 1 : 0.01 (TEMPO) : 1.2 (NaOCl) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Typical Isolated Yield | > 90% | 85 - 95% |
| Product(s) | (R)-2,3-dihydroxy-2-methylbutanal and Formaldehyde | (2R,3R)-2,3,4-trihydroxy-2-methylbutanal |
| Analytical Techniques | TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry | TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: Oxidative Cleavage of the Vicinal Diol with Sodium Periodate
This protocol describes the oxidative cleavage of the C2-C3 bond of this compound using sodium periodate to yield (R)-2,3-dihydroxy-2-methylbutanal and formaldehyde.[1][2][3][4][5][6] This method is highly selective for vicinal diols.[2]
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Substrate: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of this compound in 20 mL of deionized water.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of 2.35 g (11 mmol) of sodium periodate in 30 mL of deionized water to the reaction mixture over a period of 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (R)-2,3-dihydroxy-2-methylbutanal. Note that formaldehyde will be present in the aqueous layer.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Selective Oxidation of the Primary Alcohol using TEMPO
This protocol details the selective oxidation of the primary alcohol at the C1 position of this compound to the corresponding aldehyde using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst and sodium hypochlorite (NaOCl) as the stoichiometric oxidant.[7][8][9][10][11] This method is highly chemoselective for primary alcohols.[10]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1.36 g (10 mmol) of this compound in 50 mL of dichloromethane.
-
Addition of Catalyst and Base: Add 16 mg (0.1 mmol) of TEMPO and a solution of 1.0 g (12 mmol) of sodium bicarbonate in 20 mL of water to the reaction mixture.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Oxidant: Slowly add 12 mmol of a pre-cooled (0 °C) aqueous solution of sodium hypochlorite via the addition funnel over 30 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2R,3R)-2,3,4-trihydroxy-2-methylbutanal.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental procedures described above.
Caption: Workflow for Oxidative Cleavage.
Caption: Workflow for Selective Oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. TEMPO [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application of Chiral Molecules in Nanotechnology and Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), plays a critical role in biological systems and has emerged as a powerful tool in nanotechnology and materials science.[1][2] The unique interactions of chiral molecules with biological targets and polarized light have paved the way for innovative applications ranging from targeted drug delivery and enantioselective catalysis to advanced optical materials and biosensing.[3][4][5] This document provides detailed application notes and experimental protocols for leveraging chiral molecules in these cutting-edge fields.
Key Application Areas
Enantioselective Catalysis
Chiral nanomaterials are at the forefront of enantioselective catalysis, offering high surface areas and unique electronic properties that can enhance catalytic activity and selectivity.[6][7] These materials are crucial for the synthesis of enantiomerically pure compounds, a vital requirement in the pharmaceutical industry where different enantiomers of a drug can have vastly different physiological effects.[1][5][8]
Quantitative Data Summary:
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Gold Nanoparticles | α,β-unsaturated ketones | Chiral secondary alcohols | >90 | (Hypothetical Data) |
| Chiral Metal-Organic Frameworks (MOFs) | Imines | Chiral amines | >95 | (Hypothetical Data) |
| Cysteine-modified Quantum Dots | Prochiral sulfides | Chiral sulfoxides | 85-95 | (Hypothetical Data) |
Experimental Protocol: Synthesis of Chiral Gold Nanoparticles for Enantioselective Catalysis
This protocol describes a seed-mediated growth method for synthesizing chiral gold nanoparticles using a chiral ligand.[9][10]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
L-cysteine (or D-cysteine)
-
Ascorbic acid
-
Ultrapure water
Procedure:
-
Seed Particle Synthesis:
-
Prepare a 10 mM solution of HAuCl₄ in ultrapure water.
-
In a separate flask, dissolve CTAB in ultrapure water to a final concentration of 0.1 M.
-
Add 0.25 mL of the HAuCl₄ solution to 9.75 mL of the CTAB solution under vigorous stirring.
-
Rapidly inject 0.6 mL of ice-cold, freshly prepared 10 mM NaBH₄ solution.
-
The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles. Continue stirring for 2 hours.
-
-
Growth Solution Preparation:
-
Prepare a growth solution containing 0.1 M CTAB, 0.5 mM HAuCl₄, and 0.05 M L-cysteine.
-
-
Chiral Nanoparticle Growth:
-
Add 0.08 mL of 0.1 M ascorbic acid to the growth solution.
-
Gently add 12 µL of the seed solution to the growth solution.
-
The solution color will gradually change from colorless to reddish-brown over several hours.
-
Allow the reaction to proceed for at least 12 hours to ensure complete growth.
-
-
Purification:
-
Centrifuge the nanoparticle solution to remove excess reagents.
-
Resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and resuspension steps twice.
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation and determine the plasmon resonance of the gold nanoparticles.
-
Circular Dichroism (CD) Spectroscopy: To verify the chirality of the synthesized nanoparticles.[9]
-
Transmission Electron Microscopy (TEM): To analyze the size, shape, and morphology of the nanoparticles.
Logical Relationship: Enantioselective Catalysis Workflow
Caption: Workflow for enantioselective catalysis using chiral nanomaterials.
Chiral Plasmonics and Sensing
Chiral plasmonic nanostructures exhibit unique optical properties, particularly their strong interaction with circularly polarized light, leading to enhanced circular dichroism (CD) signals.[11][12][13] This phenomenon, known as plasmonic CD, forms the basis for highly sensitive chiral sensors capable of detecting and quantifying chiral molecules at low concentrations.[14][15]
Quantitative Data Summary:
| Sensor Platform | Analyte | Limit of Detection (LOD) | Dissymmetry Factor (g-factor) | Reference |
| DNA Origami-based Gold Nanorod Assemblies | Chiral drug enantiomers | 10 nM | 0.1 - 0.2 | [16] |
| Chiral Gold Helicoids | Amino acids | 1 µM | ~0.05 | (Hypothetical Data) |
| Self-Assembled Chiral Nanocubes | Proteins | 5 µg/mL | ~0.1 | (Hypothetical Data) |
Experimental Protocol: Fabrication of a DNA Origami-based Chiral Plasmonic Sensor
This protocol outlines the assembly of gold nanorods into a chiral structure using a DNA origami template.[16][17]
Materials:
-
Single-stranded M13mp18 viral DNA (scaffold)
-
Staple DNA oligonucleotides (custom synthesized)
-
Gold nanorods (AuNRs) functionalized with thiol-modified DNA
-
TAE/Mg²⁺ buffer (40 mM Tris-acetate, 1 mM EDTA, 12.5 mM MgCl₂)
-
Agarose gel
Procedure:
-
DNA Origami Assembly:
-
Mix the M13mp18 scaffold DNA with a stoichiometric excess of staple oligonucleotides in TAE/Mg²⁺ buffer.
-
Anneal the mixture by heating to 65°C and then slowly cooling to room temperature over 24-48 hours.
-
-
Purification of DNA Origami:
-
Purify the assembled DNA origami structures from excess staple strands using agarose gel electrophoresis.
-
Extract the DNA origami band from the gel and purify using a gel extraction kit.
-
-
AuNR Functionalization:
-
Incubate the AuNRs with thiol-modified DNA strands that are complementary to the binding sites on the DNA origami.
-
Purify the functionalized AuNRs by centrifugation to remove excess DNA.
-
-
Assembly of Chiral Plasmonic Structure:
-
Mix the purified DNA origami with the functionalized AuNRs in TAE/Mg²⁺ buffer.
-
Incubate the mixture at room temperature for 2-4 hours to allow for hybridization and assembly.
-
-
Characterization and Sensing:
-
Confirm the assembly using TEM or AFM.
-
Perform CD spectroscopy to measure the plasmonic CD signal of the assembled structures.
-
For sensing, incubate the chiral plasmonic sensor with the target analyte and measure the change in the CD signal.
-
Experimental Workflow: Chiral Plasmonic Sensing
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Chiral Materials: Progress, Applications, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chirality in Materials Science: Designing with Handedness – Chiralpedia [chiralpedia.com]
- 5. musechem.com [musechem.com]
- 6. cmu.edu [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Chiral Gold Nanomaterials: From Synthesis to Applications [mdpi.com]
- 11. Harnessing chirality in plasmonics: from synthesis to cutting-edge applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Chiral Plasmonics and Their Potential for Point-of-Care Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanophotonic Enhanced Chiral Sensing and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and purity of (2R,3R)-2-methylbutane-1,2,3,4-tetrol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis pipeline.
Issue 1: Low Yield in Diastereoselective Dihydroxylation
-
Question: My diastereoselective dihydroxylation of the starting α,β-unsaturated ester is resulting in a low yield of the desired diol. What are the potential causes and solutions?
-
Answer: Low yields in this step can stem from several factors:
-
Suboptimal Reagent Choice: The choice of dihydroxylation reagent is critical. For sterically hindered alkenes, Sharpless asymmetric dihydroxylation often provides good yields and high diastereoselectivity.[1][2] Upjohn dihydroxylation is another effective method, although it may be slower.[3][4]
-
Improper Reaction Conditions: Temperature, reaction time, and stoichiometry are crucial. For Sharpless dihydroxylation, maintaining a low temperature (typically 0 °C) is often necessary to ensure high selectivity and prevent side reactions. Ensure the correct formulation of the AD-mix is used for the desired stereoisomer.
-
Substrate Purity: Impurities in the starting ester can interfere with the catalyst. Ensure the starting material is of high purity before proceeding.
-
Work-up Issues: Inefficient extraction of the polar diol from the aqueous phase can lead to significant product loss. A continuous extraction or multiple extractions with a more polar solvent system may be necessary.
-
Issue 2: Difficulties in Isolating the Product after LiAlH4 Reduction
-
Question: After reducing the dihydroxy ester with Lithium Aluminum Hydride (LiAlH4), I am struggling to isolate the final tetrol product from the inorganic salts. What is the best work-up procedure?
-
Answer: The work-up after a LiAlH4 reduction is a common challenge due to the formation of aluminum salts.
-
Standard Fieser Work-up: A widely used and effective method is the Fieser work-up. For a reaction containing 'x' grams of LiAlH4, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.[5]
-
-
Alternative Work-ups: Other methods involve the use of reagents like Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts and keep them in the aqueous phase during extraction.
-
Acetonide Protection Strategy: A highly effective, albeit multi-step, approach is to protect the crude tetrol as a diacetonide immediately after the initial work-up. The less polar diacetonide is much easier to purify via standard column chromatography to remove inorganic and organic impurities. The pure tetrol can then be regenerated by acidic hydrolysis.
-
Issue 3: Incomplete Acetonide Protection or Deprotection
-
Question: I am experiencing incomplete conversion during the acetonide protection of the tetrol, or difficulty in deprotecting the diacetonide. What can I do?
-
Answer:
-
Protection:
-
Catalyst Choice: p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst for acetonide formation with 2,2-dimethoxypropane.[1] Other acidic catalysts can also be used.
-
Reaction Conditions: Ensure anhydrous conditions, as water will inhibit the reaction. Using a large excess of 2,2-dimethoxypropane can drive the equilibrium towards the product. The reaction may require gentle heating or extended reaction times for sterically hindered diols.
-
-
Deprotection:
-
Acidic Hydrolysis: Mild acidic conditions, such as aqueous acetic acid or a catalytic amount of a stronger acid in a protic solvent, are typically used for deprotection. Over-exposure to strong acid or high temperatures can lead to side reactions.
-
Monitoring: The progress of both protection and deprotection should be carefully monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the synthesis of this compound?
-
A1: The overall yield can vary significantly depending on the specific methods used for each step and the efficiency of purification. Reported yields for analogous multi-step syntheses involving dihydroxylation and reduction can range from moderate to good. Optimizing each step is crucial for maximizing the final yield.
-
Q2: Can I use a different reducing agent instead of LiAlH4?
-
A2: While LiAlH4 is a powerful reducing agent capable of reducing esters to alcohols, other reagents can be considered.[6][7][8][9][10] However, for the reduction of the dihydroxy ester intermediate, a strong reducing agent is required. Sodium borohydride (NaBH4) is generally not strong enough to reduce esters.[7][8][9][10] Alternative powerful reducing agents exist, but their compatibility with the diol functionality and diastereoselectivity would need to be carefully evaluated.
-
Q3: Is column chromatography effective for purifying the final tetrol product?
-
A3: Direct purification of the highly polar tetrol by standard silica gel chromatography can be challenging due to strong interactions with the stationary phase, often requiring highly polar and potentially acidic or basic mobile phases which can lead to product degradation. Purification of the diacetonide intermediate is the recommended method for achieving high purity.
-
Q4: How can I confirm the stereochemistry of the final product?
-
A4: The stereochemistry is primarily established during the diastereoselective dihydroxylation step. Confirmation of the relative and absolute stereochemistry of the final product typically requires advanced analytical techniques such as NMR spectroscopy (including NOE experiments) and comparison to literature data for known compounds. Chiral HPLC or GC analysis can also be employed.
Data Presentation
The following tables summarize typical yields for the key reaction steps in the synthesis of this compound and related compounds.
Table 1: Comparison of Diastereoselective Dihydroxylation Methods
| Method | Reagents | Substrate Type | Typical Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Sharpless AD | AD-mix-β, MeSO₂NH₂ | α,β-Unsaturated Ester | 80-95 | >20:1 | [1][11] |
| Upjohn | cat. OsO₄, NMO | Hindered Alkene | 70-91 | >20:1 | [3][4][12] |
| KMnO₄ (cold, dilute) | KMnO₄, NaOH | Alkene | Variable (often lower) | Moderate to Good | [13] |
Table 2: Comparison of Reduction Methods for Dihydroxy Esters
| Reducing Agent | Solvent | Work-up | Typical Yield (%) | Reference |
| LiAlH₄ | THF or Et₂O | Fieser (H₂O, NaOH, H₂O) | 85-95 | [5][14] |
| LiAlH₄ | THF or Et₂O | Aqueous acid | Generally lower due to emulsion | [15] |
Table 3: Comparison of Acetonide Protection and Deprotection Methods
| Reaction | Reagents | Catalyst | Solvent | Typical Yield (%) | Reference |
| Protection | 2,2-Dimethoxypropane | p-TsOH | Acetone/DCM | 85-95 | [1] |
| Protection | 2,2-Dimethoxypropane | Iodine | None | 60-80 | [16] |
| Deprotection | Aqueous Acid (e.g., HCl, Acetic Acid) | - | Protic Solvent (e.g., THF/H₂O) | >90 |
Experimental Protocols
Protocol 1: Diastereoselective Dihydroxylation (Sharpless Asymmetric Dihydroxylation)
-
To a stirred solution of the α,β-unsaturated ester (1.0 equiv) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of ester) and methanesulfonamide (1.0 equiv).
-
Stir the resulting slurry vigorously at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
Protocol 2: Reduction of Dihydroxy Ester with LiAlH₄
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the crude dihydroxy ester in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction back to 0 °C and perform the Fieser work-up by the slow, sequential addition of water, 15% NaOH, and water.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate to yield the crude tetrol.
Protocol 3: Acetonide Protection of the Tetrol
-
Dissolve the crude tetrol in anhydrous acetone and add 2,2-dimethoxypropane (2.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure diacetonide.
Protocol 4: Deprotection of the Diacetonide
-
Dissolve the purified diacetonide in a mixture of THF and 1M aqueous HCl.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure this compound.
Visualizations
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Workup [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. online.bamu.ac.in [online.bamu.ac.in]
Technical Support Center: Purification of 2-Methylbutane-1,2,3,4-tetrol Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-methylbutane-1,2,3,4-tetrol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of 2-methylbutane-1,2,3,4-tetrol?
The primary challenges stem from the high structural similarity between the diastereomers, specifically the (2R,3R)/(2S,3S)-threitol pair and the (2R,3S)/(2S,3R)-erythritol pair.[1] These molecules are polyols, containing multiple hydroxyl (-OH) groups, which makes them highly polar and water-soluble.[2] Their similar polarities, molecular weights, and potential for extensive hydrogen bonding result in nearly identical physical properties, making separation by standard techniques like simple distillation or crystallization difficult. Chromatographic methods often exhibit poor resolution without careful optimization or derivatization.
Q2: What are the main diastereomers of 2-methylbutane-1,2,3,4-tetrol I should be aware of?
There are four stereoisomers which exist as two pairs of enantiomers. These pairs are diastereomers to each other:
-
2-methylthreitol: (2R,3R)- and (2S,3S)-2-methylbutane-1,2,3,4-tetrol.
-
2-methylerythritol: (2R,3S)- and (2S,3R)-2-methylbutane-1,2,3,4-tetrol.[1]
Separation techniques will primarily focus on separating the 2-methylthreitol pair from the 2-methylerythritol pair.
Q3: Can I separate the diastereomers by crystallization?
Separation by crystallization is challenging but can be effective if the diastereomers have sufficiently different solubilities in a given solvent system or form different crystal structures.[3][4] For instance, the racemate rac-(2R,3S)-tetraol has a significantly higher melting point than the individual enantiomers, indicating the formation of a distinct racemic crystal.[3] Success often depends on finding the right solvent and may require seeding with a pure crystal of one diastereomer.[4] However, co-crystallization, where both diastereomers are incorporated into the same crystal lattice, is a common problem.[5]
Q4: How can derivatization help in the separation process?
Derivatization involves chemically modifying the hydroxyl groups to alter the physical properties of the diastereomers, thereby enhancing separability.[6][7] A common strategy for polyols is the formation of acetonides by reacting the tetrol with 2,2-dimethoxypropane.[3] This masks the polar hydroxyl groups, creating less polar derivatives that are more amenable to standard silica gel chromatography. Because the spatial arrangement of the hydroxyl groups is different in each diastereomer, the resulting cyclic acetal derivatives may have significantly different polarities and chromatographic behaviors. After separation, the protecting groups can be removed to yield the pure diastereomers.[3]
Troubleshooting Guides
Guide 1: Poor Resolution in Column Chromatography
Problem: My silica gel column chromatography is failing to separate the 2-methylbutane-1,2,3,4-tetrol diastereomers. The fractions contain a mixture of both.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatographic separation.
Possible Causes & Solutions:
-
High Polarity and Structural Similarity: The underivatized tetrols are very polar and may interact too strongly and similarly with the silica gel.
-
Solution A (Recommended): Derivatize the tetrols into their acetonide forms before chromatography. This will significantly alter their polarity and improve separation. See the experimental protocol below.
-
Solution B: If derivatization is not an option, use a highly polar mobile phase and consider a gradient elution. For example, start with a mobile phase of 10% Methanol in Dichloromethane and gradually increase the methanol concentration.
-
-
Inappropriate Stationary Phase: Standard silica gel may not be selective enough.
-
Solution: Consider using alternative stationary phases such as Diol-bonded or Amino-bonded silica, which can offer different selectivities for polyols.
-
-
Co-elution: The chosen solvent system may not be optimal.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first to identify a system that shows the best separation between the diastereomeric spots.
-
Guide 2: Crystallization Attempts Yield No Pure Diastereomer
Problem: I am trying to separate the diastereomers by crystallization, but the resulting solids are still a mixture, or no crystals form at all.
Possible Causes & Solutions:
-
Similar Solubilities: The diastereomers may have very similar solubilities in the chosen solvent, leading to co-crystallization.[4]
-
Solution A: Screen a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The goal is to find a system where one diastereomer is significantly less soluble than the other.
-
Solution B: If you have a small amount of a pure diastereomer, use it to seed a saturated solution of the mixture. This can selectively induce the crystallization of the desired diastereomer.[4]
-
-
Formation of an Oil/Viscous Liquid: The compound may be "oiling out" instead of crystallizing. This is common for polyols.[3]
-
Solution: Try very slow crystallization methods. This includes slow evaporation of the solvent in a loosely covered vial, or vapor diffusion, where a non-solvent is slowly introduced into the atmosphere above the solution.
-
-
Incorrect Concentration: The solution may be too dilute for crystals to form or too concentrated, causing rapid precipitation of both diastereomers.
-
Solution: Carefully prepare a solution that is just saturated at a higher temperature. Then, allow it to cool very slowly and without disturbance to encourage the formation of well-ordered crystals of a single diastereomer.
-
Quantitative Data Summary
The physical properties of the diastereomers can differ, which may be exploited for purification and characterization.
Table 1: Physical Properties of 2-Methylbutane-1,2,3,4-tetrol Diastereomers
| Property | rac-(2R,3S)-tetraol | rac-(2R,3R)-tetraol | Reference |
| Glass Transition (Tg) | 196 K | Not specified | [3] |
| Melting Point (Tm) | Significantly Higher* | Not specified | [3] |
| Purity after Synthesis & Work-up | 98-99 wt% | 98-99 wt% | [3] |
*Note: The rac-(2R,3S)-tetraol forms a racemic crystal with a higher melting point than its individual enantiomers.[3] This distinct crystalline behavior can be a key factor in its purification by crystallization.
Experimental Protocols
Protocol 1: Derivatization to Acetonides for Chromatographic Separation
This protocol describes the formation of acetonide derivatives to enhance the separability of the diastereomers on silica gel.[3]
Objective: To mask the polar hydroxyl groups, creating less polar derivatives with greater differences in chromatographic mobility.
Materials:
-
Diastereomeric mixture of 2-methylbutane-1,2,3,4-tetrol
-
2,2-Dimethoxypropane
-
Toluene-p-sulfonic acid (catalytic amount) or an acidic ion exchange resin
-
Anhydrous Acetone
-
Sodium bicarbonate (solid)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the tetrol mixture in anhydrous acetone.
-
Add an excess of 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of toluene-p-sulfonic acid or an acidic ion exchange resin (e.g., Amberlyst 15).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the highly polar starting material spot.
-
Once the reaction is complete, quench the catalyst. If using acid, add solid sodium bicarbonate and stir for 15 minutes. If using an ion exchange resin, simply filter the reaction mixture.[3]
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product, containing the diastereomeric acetonides, can now be purified using standard silica gel column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
After separating the derivatized diastereomers, the acetonide protecting group can be removed by stirring with an acidic catalyst in a methanol/water solution to yield the pure tetrol diastereomers.
Protocol 2: Purification via Column Chromatography
Objective: To separate the diastereomers (ideally after derivatization).
Workflow Diagram:
Caption: A standard workflow for purification via column chromatography.
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude acetonide mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).
-
Fraction Collection: Collect small, equally sized fractions as the solvent elutes from the column.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate using the mobile phase and visualize the spots (e.g., using a permanganate stain, as polyols are not UV-active).
-
Pooling and Evaporation: Identify the fractions containing the pure, separated diastereomers. Combine the pure fractions for each respective diastereomer and remove the solvent under reduced pressure to obtain the purified products.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylbutane-1,2,4-triol | 62875-07-4 | Benchchem [benchchem.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic Separations and Analysis: Diastereomeric Derivatization for Chromatography [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Asymmetric Routing in Chemical Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common challenges encountered in asymmetric chemical reactions. This resource provides practical guidance in a question-and-answer format to help you navigate and resolve issues in your experiments, ensuring optimal stereoselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is showing low enantioselectivity (low ee). What are the first steps I should take to troubleshoot this?
Low enantioselectivity is a common issue that can often be addressed by systematically evaluating the reaction parameters. The first steps should involve verifying the integrity of your reagents and catalyst, followed by optimizing the reaction conditions.
Initial Checks:
-
Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as required by the reaction. Impurities can interfere with the catalyst's function.
-
Catalyst Integrity: Verify the chemical and enantiomeric purity of your chiral catalyst or ligand. If possible, obtain a fresh batch or repurify the existing one. Ensure the catalyst was stored under the recommended conditions to prevent degradation.
-
Reaction Setup: Double-check your experimental setup for any potential sources of contamination or deviation from the established protocol.
Optimization Strategy: If the initial checks do not resolve the issue, a systematic optimization of reaction conditions is recommended. The most influential parameters are typically temperature and solvent.
Q2: How does temperature affect the enantioselectivity of my reaction?
Temperature plays a critical role in controlling the enantioselectivity of a reaction.[1][2] Generally, lowering the reaction temperature leads to a higher activation energy difference between the two diastereomeric transition states, which often results in improved enantiomeric excess (ee).[3] However, this is not always the case, and sometimes an optimal temperature exists above which and below which the enantioselectivity decreases.[2][4] It is crucial to screen a range of temperatures to find the optimal conditions for your specific transformation.
Q3: My reaction is producing the wrong diastereomer or a poor diastereomeric ratio (dr). How can I improve this?
Poor diastereoselectivity can be influenced by the catalyst, substrate, and reaction conditions.
-
Catalyst Control vs. Substrate Control: Determine whether the stereochemical outcome is primarily dictated by the chiral catalyst or by existing stereocenters in the substrate.[5] In cases of mismatched diastereoselection, where the catalyst and substrate favor the formation of opposite diastereomers, it may be necessary to switch to the other enantiomer of the catalyst.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereomeric ratio. A solvent screen is highly recommended.
-
Temperature Optimization: Similar to enantioselectivity, temperature can also impact diastereoselectivity. A temperature screen should be performed.
Q4: I am observing a low or no yield in my asymmetric reaction. What are the common causes?
Low yields in asymmetric synthesis can stem from a variety of factors, ranging from reagent quality to catalyst deactivation.
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. Common causes include poisoning by impurities, thermal degradation, or fouling.[6][7]
-
Incorrect Reaction Conditions: The reaction may not be running at the optimal temperature, concentration, or for the required duration.
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants or the presence of inhibiting side reactions can consume starting materials and reduce the yield.
-
Work-up and Purification Issues: The desired product might be lost during the work-up or purification steps. Ensure that your extraction and chromatography conditions are suitable for your product's properties.
Troubleshooting Guides
Guide 1: Improving Low Enantiomeric Excess (ee)
This guide provides a systematic approach to troubleshooting and improving low enantiomeric excess in your asymmetric reaction.
Step 1: Verify Reagent and Catalyst Quality
-
Confirm the purity of all reagents and solvents. Use freshly distilled solvents if necessary.
-
Assess the enantiomeric purity of the chiral catalyst/ligand using a reliable analytical method (e.g., chiral HPLC).
-
Ensure the catalyst has been stored correctly and has not degraded.
Step 2: Optimize Reaction Temperature
-
Perform the reaction at a range of temperatures to identify the optimum. Start with the reported temperature and screen in 10-20°C increments, both higher and lower.
-
Be aware that for some reactions, there is an optimal temperature, and going too low can decrease enantioselectivity.[2][4]
Step 3: Screen Different Solvents
-
The choice of solvent can have a profound impact on enantioselectivity by influencing the catalyst's conformation and the transition state energies.
-
Screen a variety of solvents with different polarities and coordinating abilities.
Step 4: Vary Catalyst Loading and Substrate Concentration
-
In some cases, the catalyst loading can affect the formation of catalyst aggregates, which may have different catalytic activity and selectivity.
-
The concentration of the substrate can also influence the reaction kinetics and selectivity.
Step 5: Evaluate Catalyst/Ligand Structure
-
If the above steps do not yield satisfactory results, consider modifying the structure of the chiral ligand. Small steric or electronic changes can have a significant impact on enantioselectivity.
Data Presentation
Table 1: Effect of Temperature on Enantiomeric Excess (ee) in a Representative Asymmetric Reaction
| Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 40 | 75 |
| 25 (Room Temp) | 88 |
| 0 | 95 |
| -20 | 98 |
| -40 | 99 |
| -78 | 97 |
Note: This table presents illustrative data. The optimal temperature and the trend in enantioselectivity are highly dependent on the specific reaction.[2][4][8]
Table 2: Influence of Solvent on Diastereomeric Ratio (dr) in a Diastereoselective Aldol Reaction
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (syn:anti) |
| Hexane | 1.9 | 10:90 |
| Toluene | 2.4 | 25:75 |
| Diethyl Ether | 4.3 | 60:40 |
| Dichloromethane (DCM) | 9.1 | 85:15 |
| Tetrahydrofuran (THF) | 7.5 | 92:8 |
| Acetonitrile (MeCN) | 37.5 | 70:30 |
Note: This table illustrates the significant impact of solvent choice on the diastereomeric outcome of a reaction. The optimal solvent must be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Chiral Catalyst Screening
-
Preparation of Stock Solutions: Prepare stock solutions of the substrate, reagents, and a variety of chiral catalysts/ligands in a suitable anhydrous solvent.
-
Reaction Setup: In an array of small reaction vials (e.g., in a 24-well plate), add the substrate and reagent stock solutions.
-
Catalyst Addition: To each vial, add a different chiral catalyst or ligand from the stock solutions. Ensure all additions are done under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Reaction Execution: Place the reaction block on a stirrer and run the reactions at the desired temperature for a predetermined time.
-
Quenching and Sampling: After the reaction time has elapsed, quench the reactions and take a small aliquot from each well for analysis.
-
Analysis: Analyze the enantiomeric excess of the product in each sample using chiral HPLC or GC.
-
Data Evaluation: Compare the enantioselectivities obtained with different catalysts to identify the most promising candidates for further optimization.[4]
Protocol 2: Monitoring an Asymmetric Reaction using Chiral High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Develop a chiral HPLC method capable of separating the enantiomers of your product and the starting material. This may require screening different chiral stationary phases (CSPs) and mobile phase compositions.[9][10][11]
-
Commonly used mobile phases for chiral separations are mixtures of hexane/isopropanol or hexane/ethanol.[9]
-
-
Reaction Sampling:
-
At various time points during the reaction, carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent and diluted with the HPLC mobile phase to stop the reaction.
-
-
Sample Preparation:
-
Filter the quenched sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
Integrate the peak areas of the two enantiomers of the product.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100 where Area(R) and Area(S) are the peak areas of the two enantiomers.
-
-
Monitoring Conversion:
-
By comparing the peak area of the starting material to the sum of the product peak areas, you can also monitor the conversion of the reaction over time.
-
Mandatory Visualizations
References
- 1. A new method for recycling asymmetric catalysts via formation of charge transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ufsm.br [ufsm.br]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Polyol Synthesis
Welcome to the technical support center for polyol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during polyol synthesis?
Optimizing polyol synthesis requires careful control over several parameters that collectively determine the final product's properties.[1] The most critical factors include reaction temperature, catalyst type and concentration, the molar ratio of reactants (e.g., alcohol to acid or monomer to initiator), and reaction time.[1] Temperature significantly influences reaction kinetics, while the catalyst controls the reaction rate and can impact the molecular weight distribution.[1][2] The stoichiometry of reactants is fundamental to achieving the desired molecular weight and functionality.[3][4]
Q2: How does the choice of catalyst affect the final polyol properties?
Catalysts are essential in polyol synthesis; they initiate the reaction, control its speed, and influence the characteristics of the final product.[2] For instance, in copolymer polyol synthesis, catalysts like free radical initiators start the polymerization process.[2] The right catalyst allows for the adjustment of the reaction rate to an optimal level, preventing it from being too slow (inefficient) or too fast (difficult to control).[2] Catalysts also affect the molecular weight distribution, which in turn impacts the physical properties of the resulting polymer, such as polyurethane foam.[2][5] In polyester polyol synthesis, increasing the catalyst amount can accelerate the reaction, leading to a lower acid value and an increase in the polyester's molecular weight; however, an excessive amount (e.g., >0.05%) can promote side reactions.[3]
Q3: What is the typical temperature range for polyol synthesis and why is it important?
Temperature is a critical parameter because it directly impacts reaction kinetics.[1] Higher temperatures generally lead to faster reaction rates.[1][6] However, excessively high temperatures can cause side reactions and thermal degradation of the product.[1] For polyester polyols, the reaction may be initiated at a lower temperature (e.g., 134-160°C) and gradually increased to a higher temperature (e.g., 220-250°C) to facilitate the removal of water and drive the reaction to completion.[3][7] In bio-polyol synthesis, an optimal temperature might be around 120°C, as higher temperatures can sometimes lead to a slight reduction in the desired hydroxyl value.[8] Ultimately, the optimal temperature range depends on the specific type of polyol, reactants, and catalyst being used.[1]
Q4: How does the monomer-to-initiator or alcohol-to-acid ratio influence the reaction?
The ratio of reactants is a key factor in controlling the molecular weight and functionality of the synthesized polyol.[9] In polyester synthesis, a slight excess of alcohol (diol) is typically used to ensure the final product reaches the desired molecular weight; a common alcohol-to-acid ratio is between 1.10 and 1.25 times the theoretical value.[3] For polyols synthesized via free radical polymerization, increasing the initiator-to-monomer ratio generally leads to a decrease in the polymer chain length and thus a lower molecular weight.[4] This is because a higher concentration of initiator creates more reactive sites, resulting in a larger number of shorter polymer chains.
Troubleshooting Guide
Problem: My final polyol has a low molecular weight and/or low viscosity.
-
Possible Cause 1: Incorrect Reactant Ratio.
-
Explanation: In free radical polymerization, a high initiator-to-monomer ratio will decrease the polymer chain length.[4] In condensation polymerization for polyester polyols, an improper alcohol-to-acid ratio can limit chain growth.[3]
-
Solution: Carefully review and adjust the stoichiometry of your reactants. For polyesters, ensure a slight excess of the diol component.[3] For radical polymerization, decrease the initiator-to-monomer ratio.[4]
-
-
Possible Cause 2: High Catalyst Concentration.
-
Explanation: While catalysts accelerate the reaction, an excessive amount can sometimes lead to side reactions or chain termination events that limit molecular weight gain.[3][10] In some cases, an excess of catalyst can also lead to the formation of branches instead of linear chain growth, reducing viscosity.[5]
-
Solution: Reduce the catalyst concentration. Perform a catalyst screening experiment to find the optimal loading, which is often below 0.05% for certain polyester polyols.[3]
-
-
Possible Cause 3: Excessively High Reaction Temperature.
-
Explanation: High temperatures can lead to thermal degradation of the polymer chains, breaking them into smaller fragments and reducing the average molecular weight.[1]
-
Solution: Lower the reaction temperature. Establish an optimal temperature profile that ensures a sufficient reaction rate without causing product degradation.[1]
-
Problem: The acid value of my polyester polyol is too high.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: A high acid value indicates that a significant number of carboxylic acid groups have not reacted. This can be due to insufficient reaction time or a temperature that is too low to achieve full conversion.[11]
-
Solution: Extend the reaction time and/or increase the reaction temperature in the final stages of the process.[3] Monitor the acid value by taking samples periodically until it reaches the target specification (typically below 3 mg KOH/g).[3][11]
-
-
Possible Cause 2: Inefficient Removal of Water.
-
Explanation: Polyesterification is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, this water must be removed to drive the reaction toward completion. If water removal is inefficient, the reaction equilibrium will shift back towards the reactants, leaving unreacted acid groups.[3]
-
Solution: Ensure your reaction setup allows for efficient water removal. For melt polycondensation, applying a vacuum (gradually increasing to >0.09 MPa) in the later stages of the reaction is highly effective.[3] For solvent-based methods, ensure the azeotropic reflux is working correctly.[3]
-
Problem: I am observing batch-to-batch inconsistency in my polyol properties.
-
Possible Cause 1: Poor Raw Material Quality.
-
Explanation: Impurities in raw materials, such as excess moisture or peroxide content in polyether polyols, can cause side reactions and lead to variations in molecular weight, functionality, and overall performance.[12][13]
-
Solution: Implement stringent quality control measures for all incoming raw materials. Source high-purity initiators and monomers from reliable suppliers.[13]
-
-
Possible Cause 2: Inconsistent Process Control.
-
Explanation: Minor deviations in reaction temperature, mixing speed, catalyst loading, or reaction time can lead to significant differences in the final product.[1]
-
Solution: Calibrate all monitoring equipment, such as thermocouples and pressure gauges. Where possible, automate process controls for temperature ramping, reactant addition, and timing to ensure consistency between batches.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different parameters affect polyol synthesis.
Table 1: Effect of Catalyst Dosage on Bio-Polyol Synthesis (Reaction Conditions: Sunflower oil, 60°C for 5 hours)[10]
| Catalyst Dosage (wt%) | Hydroxyl Number (mg KOH/g) | Observations |
| 0 | 12.1 | Non-catalyzed reaction shows negligible conversion.[10] |
| 2.5 | 118.4 | Hydroxyl number increases significantly with catalyst.[10] |
| 5.0 | 145.2 | Continued improvement in hydroxyl number.[10] |
| 7.5 | 160.0 | Optimal dosage in this study.[10] |
| 10.0 | 151.3 | Higher amounts may lead to side reactions, reducing the hydroxyl number.[10] |
Table 2: Influence of Temperature on Polyester Polyol Synthesis (Data synthesized from multiple sources)
| Temperature (°C) | Observation | Impact |
| 170-180 | Water reflux begins. | Start of significant polycondensation.[11] |
| 220 | Sampling point. | Acid value should be checked; if around 40, vacuum can begin.[3] |
| 250 | Optimal for acid value decrease. | In one study, this temperature showed the best rate of acid value reduction without significant side reactions.[3] |
| >250 | Potential for side reactions. | Higher temperatures can increase reaction rate but risk thermal degradation.[1] |
Table 3: Impact of Reactant Molar Ratios on Synthesis Outcomes
| Synthesis Type | Reactant Ratio | Typical Value | Outcome |
| Polyester Polyol | Alcohol : Acid | 1.10 - 1.25 : 1 | Ensures the final product reaches the desired molecular weight.[3] |
| Polybutadiene-ol | [Initiator]₀ / [Monomer]₀ | Varies (e.g., 0.01 to 0.1) | Number-average molecular weight (Mn) decreases as this ratio increases.[4] |
| Bio-Polyol (from EMO) | Epoxidized Methyl Oleate : Glycerol | 1 : 10 | Found to be the optimum ratio for maximizing hydroxyl value in a specific study.[8] |
Experimental Protocols
Protocol 1: General Procedure for Polyester Polyol Synthesis via Melt Polycondensation
This protocol is based on the melt polycondensation method, which is widely used due to its simplicity.[3]
-
Reactant Charging: Sequentially add the calculated amounts of dicarboxylic acid(s) and diol(s)/polyol(s) to a stainless steel polymerization kettle equipped with a stirrer, thermometer, condenser, and nitrogen inlet.[3][11] A typical alcohol-to-acid molar ratio is 1.12:1.[3]
-
Inert Atmosphere: Purge the reactor system with an inert gas, such as nitrogen, to remove air and prevent oxidation.[3]
-
Initial Heating: Begin stirring and gradually heat the mixture. Raise the temperature to approximately 140–160°C.[3][7]
-
Water Removal: Continue to increase the temperature gradually, for example, by 6-8°C per hour, up to 220-225°C over several hours.[3][7] Water generated from the condensation reaction will begin to distill off. Control the condenser's outlet temperature to ensure water is removed while more volatile reactants are refluxed.[3]
-
In-Process Monitoring: At around 220°C, take the first sample to measure the acid value via titration with KOH.[3][11]
-
Vacuum Application: If the acid value is progressing as expected (e.g., around 40 mg KOH/g), begin to apply a vacuum to the system. Gradually increase the vacuum to >0.09 MPa to facilitate the removal of the remaining water and drive the reaction to completion.[3]
-
Final Reaction Stage: Continue the reaction under vacuum until the acid value drops to the target specification (e.g., < 3 mg KOH/g).[3] At this point, also measure the hydroxyl value to ensure it is within the desired range.[11]
-
Discharge: Once the target acid and hydroxyl values are reached, cool the mixture (e.g., to ~150°C) and discharge the final polyester polyol product.[3][7]
Visualizations
Below are diagrams illustrating key workflows and relationships in polyol synthesis optimization.
Caption: Workflow for the systematic optimization of polyol synthesis conditions.
Caption: Troubleshooting logic for diagnosing low molecular weight in polyols.
Caption: Interrelationship of key parameters in polyol synthesis.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. demingmachine.com [demingmachine.com]
- 3. The Influence of Production Processes on Polyester Polyol Synthesis - LECRON SHARE [lecronchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Cascade reaction for bio-polyol synthesis from sunflower oil over a W/ZSM-5 zeolite catalyst for the fabrication of a bio-polyurethane-based porous biocomposite with high oil uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 13. bqnmt.com [bqnmt.com]
resolving common issues in chiral chromatography of polyols
Technical Support Center: Chiral Chromatography of Polyols
Welcome to the technical support center for resolving common issues in the chiral chromatography of polyols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in the chiral chromatography of polyols?
A1: The most frequent challenges include poor resolution of enantiomers, broad or asymmetric peaks (tailing or fronting), long retention times, and lack of reproducibility. These issues can stem from various factors including the choice of chiral stationary phase (CSP), mobile phase composition, temperature, and flow rate.[1][2]
Q2: How do I choose the right chiral stationary phase (CSP) for polyol separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1][3] The selection often depends on the specific structure of the polyol. It is recommended to screen a variety of CSPs with different chiral selectors to find the optimal phase for your analyte.[1] For polyols, which are highly polar, derivatization might be necessary to achieve good separation on some CSPs.
Q3: What is the impact of temperature on chiral separations of polyols?
A3: Temperature is a critical parameter that can significantly influence selectivity.[1] Generally, lower temperatures can improve resolution, but this is not always the case.[4] The relationship between temperature and resolution is complex and can be unpredictable; therefore, it should be optimized for each specific separation.[5] In some instances, increasing the temperature can improve peak shape and efficiency.[1]
Q4: Can mobile phase additives improve my separation?
A4: Yes, mobile phase additives can significantly impact peak shape and resolution. For acidic or basic polyol derivatives, adding small amounts of acids (like trifluoroacetic acid or acetic acid) or bases (like diethylamine) can suppress ionization and reduce unwanted interactions with the stationary phase, leading to sharper peaks.[6][7]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing co-elution or very poor separation of your polyol enantiomers, consider the following troubleshooting steps.
Potential Causes & Solutions for Poor Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different CSPs (e.g., cellulose-based, amylose-based) to find one with better selectivity for your polyol.[1] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by varying the ratio of organic solvents (e.g., hexane/isopropanol, ethanol/acetonitrile).[6] For polar organic mode, a combination of acetonitrile and methanol can be effective.[8] |
| Incorrect Temperature | Systematically vary the column temperature. Try both lower (e.g., 10-20°C) and higher (e.g., 30-40°C) temperatures, as the effect is not always predictable.[1][5] |
| Inappropriate Flow Rate | Decrease the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min) which can enhance peak efficiency.[5] |
| Need for Additives | If your polyol is derivatized with acidic or basic functional groups, add a corresponding modifier (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to the mobile phase to improve peak shape and selectivity.[6][7] |
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Troubleshooting workflow for poor resolution.
Issue 2: Peak Broadening, Tailing, or Fronting
Asymmetric or broad peaks can compromise resolution and quantification. Here’s how to address these issues.
Potential Causes & Solutions for Poor Peak Shape
| Potential Cause | Recommended Solution |
| Secondary Interactions | For derivatized polyols, add acidic or basic modifiers to the mobile phase to minimize interactions with residual silanols on the silica support.[9] |
| Column Overload | Reduce the sample concentration or injection volume.[10] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[11][12] |
| Column Contamination/Deterioration | Flush the column with a strong, compatible solvent.[13] For immobilized CSPs, a regeneration procedure may be possible.[14] If performance is not restored, the column may need replacement. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[15] |
Experimental Protocols
Protocol 1: General Method Development for Chiral Polyol Separation
This protocol outlines a systematic approach to developing a robust chiral separation method for polyols.
-
Chiral Stationary Phase (CSP) Screening:
-
Begin by screening a set of diverse CSPs, including both cellulose- and amylose-based columns.[1]
-
Use a generic mobile phase such as a 90:10 mixture of n-hexane and isopropanol for normal phase, or acetonitrile and methanol for polar organic mode.[8]
-
Run a screening gradient if compatible with the CSPs to quickly identify promising candidates.
-
-
Mobile Phase Optimization:
-
Once a promising CSP is identified, optimize the mobile phase isocratically.
-
Vary the ratio of the strong to weak solvent in 5-10% increments.
-
If peak shape is poor, add 0.1% of an acidic (e.g., TFA, acetic acid) or basic (e.g., DEA) modifier.[6]
-
-
Temperature Optimization:
-
Evaluate the effect of temperature on the separation. Test temperatures ranging from 10°C to 40°C in 5-10°C increments.[5]
-
Note the impact on resolution, retention time, and peak shape.
-
-
Flow Rate Adjustment:
-
For separations that are close to baseline, try reducing the flow rate from the standard 1.0 mL/min to 0.5 mL/min or lower to improve efficiency.[5]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chiraltech.com [chiraltech.com]
- 15. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Enantioselective Synthesis of Chiral Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of chiral alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure chiral alcohols?
A1: The main strategies for producing enantiomerically pure chiral alcohols include:
-
Asymmetric Catalysis: This involves the reduction of prochiral ketones using a chiral catalyst, which preferentially generates one enantiomer of the alcohol.[1][2] Common methods include catalytic transfer hydrogenation and reductions using chirally modified borohydrides.[1]
-
Kinetic Resolution (KR): This technique separates a racemic mixture of alcohols by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantioenriched.[3][4] Enzymatic kinetic resolution using lipases is a widely used approach.[5][6]
-
Dynamic Kinetic Resolution (DKR): DKR is an enhancement of kinetic resolution where the less reactive enantiomer is continuously racemized in situ.[5][6] This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% yield limitation of standard KR.[6][7]
-
Enzymatic Synthesis: Besides kinetic resolution, enzymes like ketoreductases (KREDs) can directly reduce prochiral ketones to chiral alcohols with high enantioselectivity.[8][9][10]
Q2: My enantiomeric excess (ee%) is consistently low. What are the most likely causes?
A2: Low enantiomeric excess can stem from several factors:
-
Suboptimal Catalyst or Ligand: The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity.[11][12] Small structural changes in the catalyst can significantly impact the asymmetric induction.[11] Non-covalent interactions between the ligand and the substrate can also play a pivotal role in stereocontrol.[13][14]
-
Incorrect Reaction Temperature: Temperature can have a profound effect on enantioselectivity. While lower temperatures often favor higher ee, this is not always the case, and the optimal temperature must be determined experimentally for each system.[11][15]
-
Inappropriate Solvent: The solvent can influence the stability of the transition state and the catalyst's conformation, thereby affecting enantioselectivity.[][17] Screening different solvents is a common optimization step.
-
Catalyst Deactivation or Aging: The catalyst may lose its activity or selectivity over time, especially if not stored or handled correctly.[][18][19] In situ generation of catalysts can sometimes provide more reliable results.[18][19]
-
Background Racemic Reaction: A non-catalyzed, racemic reaction pathway can compete with the desired enantioselective one, leading to a reduction in the overall ee. This can be exacerbated by factors like trace acid impurities.[20]
Q3: How can I improve the enantioselectivity of my reaction?
A3: To enhance enantioselectivity, consider the following optimization strategies:
-
Catalyst and Ligand Screening: Systematically screen a variety of chiral catalysts and ligands. The steric and electronic properties of the ligand are critical for effective stereochemical control.[1][12]
-
Optimization of Reaction Conditions: Methodically vary the temperature, solvent, and catalyst loading to find the optimal conditions for your specific substrate.
-
Use of Additives: In some cases, the addition of achiral or chiral additives can enhance enantioselectivity.[21]
-
Enzyme Engineering: For biocatalytic methods, protein engineering can be used to improve the activity and stereoselectivity of enzymes like ketoreductases.[8][9]
-
Substrate Modification: If possible, modifying the substrate can sometimes lead to better recognition by the chiral catalyst or enzyme.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric Ketone Reduction
This guide addresses common problems encountered during the asymmetric reduction of prochiral ketones to chiral alcohols.
Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation: Factors Affecting Enantioselectivity in Ketone Reduction
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Inappropriate chiral ligand for the substrate. | Screen a library of ligands with varying steric and electronic properties.[12] |
| Low catalyst activity or decomposition. | Use a fresh batch of catalyst or consider in situ generation.[18][19] | |
| Temperature | Suboptimal reaction temperature. | Perform a temperature screen; lower temperatures often improve ee%, but this is not universal.[11] |
| Solvent | Solvent interfering with the chiral induction. | Screen a range of solvents with different polarities and coordinating abilities.[17] |
| Reductant | Non-catalyzed reduction by the reductant. | Choose a milder reducing agent or adjust the rate of addition.[1] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a Ru(II) or Rh(I) complex with a chiral ligand) and the ketone substrate.
-
Add the appropriate solvent (e.g., isopropanol, which can also serve as the hydrogen source).
-
If required, add an activator or base (e.g., a solution of sodium isopropoxide in isopropanol).
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Issue 2: Inefficient Kinetic Resolution of a Racemic Alcohol
This section provides guidance for troubleshooting issues related to the kinetic resolution of racemic alcohols, particularly enzymatic resolutions.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 17. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of Catalysts and Ligands for Enantioselective Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
degradation pathways of 2-methylbutane-1,2,3,4-tetrol under acidic conditions
Technical Support Center: Degradation of 2-Methylbutane-1,2,3,4-tetrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation of 2-methylbutane-1,2,3,4-tetrol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ?
-
Protonation of a hydroxyl group: An acid catalyst (e.g., H₃O⁺) protonates one of the alcohol's hydroxyl groups, converting it into a good leaving group (-OH₂⁺). The tertiary hydroxyl group at the C2 position is a likely initial site for protonation due to the potential for forming a more stable tertiary carbocation.
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate.
-
Carbocation rearrangement (optional): The initially formed carbocation may undergo rearrangement (e.g., hydride or methyl shifts) to form a more stable carbocation.
-
Elimination or Nucleophilic Attack: The carbocation can then be neutralized by either the elimination of a proton from an adjacent carbon to form an alkene (unsaturated alcohol) or by nucleophilic attack by water to revert to a hydroxyl group (which would be an isomeric tetrol if rearrangement occurred). Further dehydration steps can lead to the formation of dienes or other unsaturated products.
A proposed initial degradation pathway is visualized below.
Q2: My degradation reaction is proceeding very slowly. What factors can I adjust to increase the reaction rate?
A2: The rate of acid-catalyzed dehydration is influenced by several factors. Consider the following troubleshooting steps:
-
Increase Acid Concentration: A higher concentration of the acid catalyst will lead to a higher concentration of the protonated substrate, which is the rate-determining step for carbocation formation.
-
Increase Temperature: Dehydration reactions are often endothermic and have a significant activation energy. Increasing the reaction temperature will provide more molecules with sufficient energy to overcome this barrier.
-
Choice of Acid: Stronger acids (lower pKa) are more effective catalysts. If you are using a weak acid, consider switching to a stronger one like sulfuric acid or phosphoric acid.
Q3: I am observing a mixture of products. How can I identify them and understand the product distribution?
A3: A mixture of products is expected due to the possibility of different hydroxyl groups being protonated and various rearrangement and elimination pathways.
-
Product Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different products based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for determining the precise structure of the major products.
-
Understanding Distribution: The product distribution will depend on the relative stability of the carbocation intermediates and the transition states leading to the different products. For example, the formation of a more substituted double bond (Zaitsev's rule) is often favored.
Troubleshooting Guides
Issue 1: Inconsistent reaction kinetics between experimental runs.
| Possible Cause | Troubleshooting Step |
| Inaccurate temperature control. | Ensure the reaction vessel is properly submerged in a temperature-controlled bath and that the temperature is monitored directly within the reaction mixture. |
| Inconsistent acid concentration. | Prepare fresh acid solutions for each set of experiments and accurately measure the volume and concentration. |
| Presence of impurities in the starting material. | Purify the 2-methylbutane-1,2,3,4-tetrol before use, for example, by recrystallization or chromatography. |
Issue 2: Low yield of the desired degradation product.
| Possible Cause | Troubleshooting Step |
| Reaction has not reached completion. | Increase the reaction time or monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) to determine the optimal reaction time. |
| Polymerization of unsaturated products. | Under strongly acidic and high-temperature conditions, the unsaturated products may polymerize. Consider using milder conditions (lower temperature, less concentrated acid) or adding a polymerization inhibitor. |
| Reversible reactions. | If the reaction is reversible, consider removing water as it is formed to drive the equilibrium towards the products. |
Experimental Protocols
Protocol 1: Kinetic Analysis of Acid-Catalyzed Degradation
This protocol outlines a general procedure for studying the kinetics of the degradation of 2-methylbutane-1,2,3,4-tetrol.
Materials:
-
2-methylbutane-1,2,3,4-tetrol
-
Sulfuric acid (or other strong acid) of known concentration
-
Deionized water
-
Temperature-controlled water bath
-
Reaction vials
-
Quenching solution (e.g., sodium bicarbonate)
-
Internal standard for GC analysis
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Prepare a stock solution of 2-methylbutane-1,2,3,4-tetrol in deionized water.
-
Prepare a series of reaction vials with the desired concentration of sulfuric acid.
-
Place the reaction vials in the temperature-controlled water bath and allow them to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the 2-methylbutane-1,2,3,4-tetrol stock solution to each vial.
-
At specific time intervals, remove a vial from the water bath and quench the reaction by adding a quenching solution.
-
Add a known amount of internal standard to the quenched sample.
-
Analyze the sample by GC-FID to determine the concentration of the remaining 2-methylbutane-1,2,3,4-tetrol.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
Data Presentation
Table 1: Hypothetical Rate Constants for Degradation at Different Temperatures and Acid Concentrations
| Temperature (°C) | [H₂SO₄] (M) | Apparent First-Order Rate Constant (k_obs, s⁻¹) |
| 50 | 0.1 | 1.2 x 10⁻⁵ |
| 50 | 0.5 | 6.0 x 10⁻⁵ |
| 70 | 0.1 | 9.8 x 10⁻⁵ |
| 70 | 0.5 | 4.9 x 10⁻⁴ |
Table 2: Hypothetical Product Distribution at 70°C with 0.5 M H₂SO₄ after 24 hours
| Product | Retention Time (min) | Relative Abundance (%) |
| Unidentified Product 1 | 8.5 | 45 |
| Unidentified Product 2 | 9.2 | 30 |
| Unidentified Product 3 | 10.1 | 15 |
| Unreacted Substrate | 12.3 | 10 |
Technical Support Center: Enhancing Chiral Compound Resolution in NMR
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the techniques used to enhance the resolution of chiral compounds in Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development who encounter challenges in chiral analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at resolving enantiomeric signals.
Issue 1: Poor or No Resolution of Enantiomeric Signals
Symptoms: The NMR signals of the two enantiomers are completely or partially overlapped, preventing accurate quantification.
Possible Causes:
-
Inappropriate choice of chiral auxiliary (solvating agent, derivatizing agent, or shift reagent).
-
Suboptimal concentration of the chiral auxiliary or analyte.
-
Unfavorable experimental conditions (solvent, temperature).
-
Weak interaction between the chiral auxiliary and the analyte.
Troubleshooting Steps:
-
Optimize Chiral Auxiliary Concentration: The ratio of the chiral auxiliary to the analyte is crucial. Systematically vary the concentration of the auxiliary while keeping the analyte concentration constant. Start with a 1:1 molar ratio and incrementally increase the auxiliary concentration. For Chiral Solvating Agents (CSAs), an excess of the CSA is often beneficial.[1][2]
-
Screen Different Chiral Auxiliaries: Not all chiral auxiliaries are effective for all types of compounds. If one auxiliary fails, try another from a different class. For example, if a CSA is ineffective, a Chiral Derivatizing Agent (CDA) might provide better results due to the formation of a stable covalent bond.[3][4]
-
Vary the Solvent: The solvent can significantly influence the interactions between the chiral auxiliary and the enantiomers. Test a range of deuterated solvents with different polarities (e.g., chloroform-d, benzene-d6, acetonitrile-d3).
-
Adjust the Temperature: Temperature affects the equilibrium and dynamics of the diastereomeric complexes. Acquiring spectra at different temperatures (both lower and higher) can sometimes improve resolution.
-
Consider a Chiral Lanthanide Shift Reagent (CLSR): For compounds with Lewis basic functional groups, CLSRs can induce large chemical shift differences between enantiomers, even at lower magnetic fields.[1][2][5]
Issue 2: Significant Signal Broadening Upon Addition of a Chiral Auxiliary
Symptoms: The NMR signals become broad and lose resolution after the addition of a chiral solvating agent or shift reagent.
Possible Causes:
-
Intermediate chemical exchange rate between the free and complexed species on the NMR timescale.
-
Paramagnetic effects from lanthanide shift reagents.
-
Aggregation of the analyte or the chiral auxiliary.
-
High viscosity of the sample.[6]
Troubleshooting Steps:
-
Modify the Temperature: Changing the temperature can shift the exchange rate to be either fast or slow on the NMR timescale, resulting in sharper signals. Lowering the temperature often slows the exchange, leading to distinct signals for the complexed and uncomplexed species.
-
Adjust Concentrations: High concentrations can lead to aggregation and increased viscosity. Try diluting the sample.
-
Optimize the Molar Ratio: Vary the molar ratio of the chiral auxiliary to the analyte. A large excess of the auxiliary can sometimes push the equilibrium towards the complexed state, leading to sharper signals.
-
For CLSRs, Use a Minimal Amount: Lanthanide shift reagents are known to cause line broadening. Use the lowest concentration of the CLSR that provides sufficient resolution.
Issue 3: Inaccurate Quantification of Enantiomeric Excess (ee)
Symptoms: The calculated enantiomeric excess is not reproducible or does not match results from other analytical techniques like chiral HPLC.
Possible Causes:
-
Poor signal-to-noise ratio.
-
Overlapping signals that are not fully resolved.
-
Differential relaxation effects (T1) for the diastereomeric signals, especially in 13C NMR.
-
Kinetic resolution during derivatization with a CDA.
Troubleshooting Steps:
-
Improve Signal-to-Noise: Increase the number of scans to improve the signal-to-noise ratio, which is critical for accurate integration.
-
Ensure Baseline Resolution: If signals are not baseline-resolved, use deconvolution software to accurately determine the area of each peak. Alternatively, further optimize the experimental conditions (see Troubleshooting Issue 1) to achieve better separation.
-
Optimize Acquisition Parameters for Quantitative NMR: For 13C NMR, ensure a sufficient relaxation delay (at least 5 times the longest T1) is used to allow for complete relaxation of all nuclei, which is essential for accurate integration.
-
Check for Kinetic Resolution with CDAs: When using a chiral derivatizing agent, ensure the reaction goes to completion for both enantiomers. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the original enantiomeric ratio.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)?
A1: The primary difference lies in the nature of the interaction with the chiral analyte.[3][4][7]
-
Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions like hydrogen bonding, π-π stacking, and dipole-dipole forces.[3][8] The sample can be recovered as the interaction is reversible.
-
Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form stable diastereomeric compounds.[3][9] This process is generally irreversible, and the original analyte cannot be easily recovered.
Q2: How do I choose between using a CSA and a CDA?
A2: The choice depends on the nature of your analyte and the objective of your analysis.
-
Use a CSA when:
-
Use a CDA when:
-
CSAs fail to provide adequate resolution.
-
Your analyte has a reactive functional group (e.g., -OH, -NH2, -COOH).
-
You need to determine the absolute configuration, as the rigid covalent bond in the diastereomer can provide more definitive structural information through techniques like NOE.[4]
-
Q3: What are Chiral Lanthanide Shift Reagents (CLSRs) and when should they be used?
A3: CLSRs are coordination complexes of lanthanide ions (commonly Europium or Praseodymium) with chiral ligands.[11][12] They act as Lewis acids and reversibly coordinate to Lewis basic sites in the analyte (e.g., amines, alcohols, ketones).[11] This interaction induces large paramagnetic shifts in the NMR spectrum, often leading to significant separation of enantiomeric signals.[11] They are particularly useful for:
-
Analytes with Lewis basic functional groups.
-
Achieving resolution on lower-field NMR spectrometers.[1][2]
Q4: What is a typical concentration range for chiral auxiliaries and the analyte?
A4: The optimal concentrations can vary significantly, but here are some general starting points. It is always recommended to perform a titration to find the optimal ratio for your specific sample.
| Auxiliary Type | Analyte Concentration | Auxiliary Concentration | Molar Ratio (Auxiliary:Analyte) |
| CSA | 10-30 mM[1][2][13] | 20-60 mM[1][2][13] | 1:1 to 5:1 |
| CDA | ~10 mg in 0.6 mL solvent | >1 equivalent | >1:1 (to ensure full derivatization) |
| CLSR | 10-50 mM | 0.1 - 1.0 equivalents | 0.1:1 to 1:1 |
Q5: Can I determine the absolute configuration of my compound using these techniques?
A5: Yes, particularly with CDAs. The most famous example is the use of Mosher's acid (MTPA) or its derivatives.[14][15][16] By preparing the esters of a chiral alcohol with both (R)- and (S)-MTPA and analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomers, the absolute configuration of the alcohol can be determined based on an established empirical model.[16]
Experimental Protocols
Protocol 1: General Procedure for Using a Chiral Solvating Agent (CSA)
-
Sample Preparation: Prepare a solution of your racemic analyte in a suitable deuterated solvent (e.g., 10 mg in 0.6 mL of CDCl3).[17][18]
-
Acquire Reference Spectrum: Acquire a standard 1H NMR spectrum of your analyte.
-
Add CSA: Add a pre-weighed amount of the CSA (e.g., 1 equivalent) to the NMR tube.
-
Mix and Equilibrate: Cap the tube and invert it several times to ensure thorough mixing. Allow the sample to equilibrate for a few minutes.
-
Acquire Spectrum: Acquire another 1H NMR spectrum. Compare it to the reference spectrum to identify any splitting of signals, which indicates chiral recognition.
-
Optimization: If resolution is poor, incrementally add more CSA (e.g., in 0.5 equivalent portions) and re-acquire the spectrum until optimal resolution is achieved or no further improvement is observed.
Protocol 2: Derivatization with Mosher's Acid Chloride (a CDA)
This protocol is for determining the absolute configuration of a chiral secondary alcohol.
-
Reaction Setup: In two separate, dry vials, place approximately 2-5 mg of the chiral alcohol.
-
Reagent Preparation: In a dry, inert atmosphere, prepare solutions of (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride in a dry, aprotic solvent (e.g., pyridine or CH2Cl2 containing a small amount of pyridine).
-
Derivatization: To one vial of the alcohol, add a slight excess (~1.2 equivalents) of the (R)-Mosher's acid chloride solution. To the other vial, add the same amount of the (S)-Mosher's acid chloride solution.
-
Reaction: Let the reactions proceed at room temperature until the alcohol is fully consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a small amount of water or a suitable buffer. Extract the diastereomeric esters with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
NMR Analysis: Dissolve each crude diastereomeric ester in a deuterated solvent (e.g., CDCl3) and acquire separate 1H NMR spectra.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift difference (Δδ = δS - δR). Apply the Mosher's acid model to assign the absolute configuration.[16]
Visualizations
Below are diagrams illustrating key workflows and concepts in chiral NMR analysis.
Caption: General workflow for enhancing chiral resolution in NMR.
Caption: Decision tree for choosing between CSAs and CDAs.
Caption: Interaction of a CSA with a racemic analyte.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Mosher's acid - Wikipedia [en.wikipedia.org]
- 16. Mosher ester derivatives [sites.science.oregonstate.edu]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Polyols
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions to address challenges associated with the low reactivity of sterically hindered polyols in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low reactivity of sterically hindered polyols?
A1: The low reactivity of sterically hindered polyols stems from "steric hindrance," where bulky chemical groups near the hydroxyl (-OH) functional groups physically obstruct the approach of reactants. This spatial crowding makes it difficult for the hydroxyl groups to participate in reactions like esterification or etherification, leading to slow reaction rates and low yields.
Q2: What are the main strategies to overcome the low reactivity of these polyols?
A2: There are three primary strategies to enhance the reactivity of sterically hindered polyols:
-
Catalyst Selection: Employing highly active or specialized catalysts can facilitate the reaction by lowering the activation energy or by providing an alternative reaction pathway. This includes chemical catalysts (Lewis acids, solid acids) and biocatalysts (enzymes).
-
Process Optimization: Adjusting reaction parameters such as temperature, pressure, reactant concentrations, and removal of byproducts can shift the reaction equilibrium and increase the reaction rate.[1][2]
-
Use of Activating Agents: In some cases, converting the hydroxyl group to a better leaving group or using a highly reactive acylating agent can significantly improve reaction outcomes.
Q3: Which chemical catalysts are most effective for reactions with sterically hindered polyols?
A3: The choice of catalyst is critical. While traditional strong acids like p-toluenesulfonic acid can be used, they may cause side reactions or product discoloration.[1] More effective options include:
-
Lewis Acids: Compounds like tin (II) chloride, tetrabutyl titanate, and zirconium-based catalysts are effective in activating the carbonyl group of the acid, making it more susceptible to nucleophilic attack by the hindered hydroxyl group.[1][3]
-
Solid Acid Catalysts: Heterogeneous catalysts like Zr-ZSM-5 zeolites offer high activity and the advantage of easy separation from the reaction mixture, which simplifies purification.[4]
-
Composite Catalysts: Mixtures, such as alkylbenzene sulfonic acid combined with a reducing protonic acid, have been developed to increase the degree of esterification for hindered molecules.[5]
Q4: When is enzymatic catalysis a suitable alternative?
A4: Enzymatic catalysis, particularly using lipases, is an excellent strategy when high selectivity and mild reaction conditions are required.[6] It is especially suitable for:
-
Regioselective Reactions: Enzymes can often target specific hydroxyl groups on a polyol molecule, which is difficult to achieve with chemical catalysts.[7]
-
Sensitive Substrates: The mild conditions (lower temperature, neutral pH) prevent the degradation of thermally sensitive molecules.
-
Green Chemistry: Enzymatic reactions are environmentally friendly, often performed in solvent-free systems with minimal byproducts.[8] Immobilized enzymes can also be recycled and reused over multiple cycles.[6][8]
Q5: How can reaction conditions be optimized to improve conversion rates?
A5: Optimizing reaction conditions is crucial for driving the reaction to completion. Key parameters include:
-
Temperature: Increasing the temperature generally accelerates the reaction rate. However, an excessively high temperature can lead to product degradation or unwanted side reactions. The optimal temperature must be determined experimentally.[2][8]
-
Water Removal: For equilibrium reactions like esterification, continuously removing water as it is formed (e.g., via azeotropic distillation or under vacuum) will shift the equilibrium towards the product side, increasing the yield.[1]
-
Molar Ratio: Using an excess of one reactant (e.g., the acylating agent) can increase the probability of successful collisions and drive the reaction forward.[1]
-
High Pressure: Applying high pressure can be beneficial for reactions involving significant steric hindrance, as it can overcome the activation volume barrier.[9]
-
Response Surface Methodology (RSM): This statistical method is a powerful tool for systematically optimizing multiple reaction variables (e.g., temperature, catalyst load, time) simultaneously to find the conditions for the highest yield.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Poor Yield | 1. Insufficient catalyst activity.2. Steric hindrance is too high for the chosen conditions.3. Reaction has reached equilibrium.4. Sub-optimal reaction temperature. | 1. Switch to a more active catalyst (e.g., a stronger Lewis acid like a Zr(IV) compound or a solid acid catalyst).[3][4]2. Increase reaction temperature and/or pressure.[2][9] Consider using a less hindered activating agent if possible.3. Actively remove byproducts, such as water in an esterification, using a Dean-Stark trap or by applying a vacuum.[1]4. Perform a temperature screening study to find the optimal balance between reaction rate and reactant/product stability.[8] |
| Product Discoloration | 1. Use of aggressive acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid).2. Reaction temperature is too high, causing thermal degradation. | 1. Replace the strong acid catalyst with a milder Lewis acid (e.g., tin octoate) or a reusable solid acid catalyst.[1][4]2. Lower the reaction temperature and compensate by increasing reaction time or using a more active catalyst. |
| Catalyst is Difficult to Remove | 1. Homogeneous catalyst is soluble in the reaction mixture. | 1. Switch to a heterogeneous solid acid catalyst (e.g., Zr-ZSM-5) that can be easily removed by filtration.[4]2. Consider using an immobilized enzyme, which can also be recovered and reused.[6] |
| Formation of Side Products | 1. Reaction conditions are too harsh.2. Catalyst lacks selectivity. | 1. Lower the reaction temperature.[2]2. For multi-hydroxyl polyols, use a regioselective enzyme catalyst (e.g., a specific lipase) to target the desired hydroxyl group.[7] |
Data Summary Tables
Table 1: Comparison of Chemical Catalysts for Esterification of Hindered Polyols
| Catalyst | Substrates | Temperature (°C) | Reported Yield/Conversion | Reference |
| Tin (II) Chloride, Tetrabutyl Titanate | Sterically hindered polyhydroxymonocarboxylic acid + Polyol | 80 - Decomposition Temp. | High (Acid value < 40) | [1] |
| Zr-ZSM-5-st (solid acid) | Trimethylolpropane + Fatty Acids | Not specified | 94.41% | [4] |
| Zirconocene Triflate (Zr(Cp)₂(CF₃SO₃)₂) | Benzoic Acid + Benzyl Alcohol | 80 | 78% | [3] |
| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | Benzoic Acid + Heptanol | 150 | 79% | [3] |
| Composite Catalyst (Alkylbenzene sulfonic acid + Protonic acid) | Branched-chain carboxylic acids + Polyols | Not specified | High degree of esterification | [5] |
Table 2: Examples of Enzymatic Catalysis for Hindered Polyols
| Enzyme | Substrates | Key Condition | Reported Conversion/Yield | Reference | | :--- | :--- | :--- | :--- | | Immobilized Lipase | Levulinic Acid + Trimethylolpropane | 70°C, Solvent-free | ~95% (1st cycle), 84% avg. (5 cycles) |[8] | | Candida rugosa Lipase (CRL) & Alkaline Protease | β-sitosterol + Polyols (via two-step transesterification) | 35°C (Step 1), 65°C (Step 2) | >94% |[11] | | Lipase from Thermomyces lanuginosus | Phloretin-α-glucoside + Acyl chains (C8, C12, C16) | Not specified | Quantitative |[12] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Esterification of a Hindered Polyol
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark trap for azeotropic water removal. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reactants: Charge the sterically hindered polyol (1.0 eq), the carboxylic acid (1.1-1.5 eq per hydroxyl group), and a suitable solvent (e.g., toluene) to the flask.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., tetrabutyl titanate, 0.1-1.0 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap. Additional analysis can be performed by taking aliquots and measuring the acid value via titration or by using techniques like TLC or GC.[13]
-
Work-up: Once the reaction is complete (no more water is evolved or the acid value is sufficiently low), cool the mixture to room temperature.
-
Purification: Dilute the mixture with an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via column chromatography or distillation.
Protocol 2: General Procedure for Lipase-Catalyzed Acylation in a Solvent-Free System
-
Reactant Preparation: Combine the sterically hindered polyol (1.0 eq) and the acyl donor (e.g., a fatty acid or its vinyl ester, 1.1-3.0 eq per hydroxyl group) in a reaction vessel.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total reactants).
-
Reaction: Place the vessel in a shaker incubator set to the optimal temperature for the enzyme (e.g., 60-70°C). If one of the reactants is a solid, the temperature should be sufficient to create a molten state.
-
Monitoring: Monitor the reaction progress over time by taking small samples and analyzing them via HPLC, GC, or NMR.
-
Enzyme Recovery: Upon completion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.[8]
-
Purification: The filtered reaction mixture, now free of the catalyst, can be purified to remove the excess acyl donor. This may involve vacuum distillation or chromatography, depending on the properties of the product and reactants.
Visualizations
References
- 1. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. CN102527438B - Composite catalyst for polyalcohol esterification reaction - Google Patents [patents.google.com]
- 6. Advancements in the Esterification of Phytosterols Catalyzed by Immobilized Lipase [mdpi.com]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic synthesis of hydrophilic phytosterol polyol esters and assessment of their bioaccessibility and uptake using an in vitro digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Francisco Plou Lab: A strategy for the enzymatic acylation of polyphenols [franciscoploulab.eu]
- 13. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Analysis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol and its Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (2R,3R)-2-methylbutane-1,2,3,4-tetrol and its diastereomers, focusing on their physicochemical properties and synthesis. While these compounds are structurally simple, they represent a foundational system for understanding the impact of stereochemistry on molecular properties. 2-Methylbutane-1,2,3,4-tetrol, an oxidation product of isoprene, is a significant marker for isoprene-derived secondary organic aerosols (SOAs) in atmospheric science.[1]
Stereoisomers of 2-methylbutane-1,2,3,4-tetrol
2-methylbutane-1,2,3,4-tetrol has two chiral centers, giving rise to four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are commonly referred to as 2-methylerythritol and 2-methylthreitol.
-
2-Methylerythritol: (2S,3R) and (2R,3S) enantiomers
-
2-Methylthreitol: (2R,3R) and (2S,3S) enantiomers
Physicochemical Properties
A key differentiator between diastereomers lies in their physical properties. While enantiomers share identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers can exhibit different melting points, boiling points, solubilities, and spectroscopic characteristics.
| Property | This compound (and its enantiomer) | (2R,3S)-2-methylbutane-1,2,3,4-tetrol (and its enantiomer) | Reference |
| Synonym | 2-methylthreitol | 2-methylerythritol | [2] |
| Molecular Formula | C5H12O4 | C5H12O4 | [2][3] |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | [2][3] |
| Glass Transition Temperature (Tg) | Differ by a few kelvin from the (2R,3S) diastereomer | Differ by a few kelvin from the (2R,3R) diastereomer | [1] |
| Computed XLogP3 | -2.2 | -2.2 | [2] |
Biological Activity
A comprehensive search of the scientific literature did not yield any direct comparative studies on the biological activities of the individual stereoisomers of 2-methylbutane-1,2,3,4-tetrol.
However, a phosphorylated derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential in many bacteria, parasites (such as the malaria parasite Plasmodium falciparum), and plants, but absent in humans, making it an attractive target for the development of novel antibiotics and herbicides. The enzymes of the MEP pathway are potential drug targets, and understanding how different stereoisomers of related small molecules interact with these enzymes could be a valuable area of future research.
Experimental Protocols
Synthesis of rac-(2R,3R)- and rac-(2R,3S)-2-methylbutane-1,2,3,4-tetrol
The synthesis of the racemic diastereomers of 2-methylbutane-1,2,3,4-tetrol can be achieved through a multi-step process starting from (E)- and (Z)-methylbut-2-enedioic acid (mesaconic and citraconic acid, respectively).[1]
Experimental Workflow: Synthesis of Diastereomers
References
A Comparative Guide to the Validation of Absolute Configuration: Mosher's Method vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral centers is a critical step in chemical synthesis, natural product characterization, and pharmaceutical development. This guide provides a comprehensive comparison of Mosher's method with two primary alternatives—X-ray crystallography and circular dichroism—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
At a Glance: Comparison of Key Methods
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the required accuracy. The following table summarizes the key performance indicators for Mosher's method, X-ray crystallography, and circular dichroism.
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Circular Dichroism (CD/VCD) |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized light by a chiral molecule. |
| Accuracy | High, but dependent on correct assignment of NMR signals and conformational rigidity. | Considered the "gold standard"; provides a definitive 3D structure.[1] | High, especially when coupled with quantum chemical calculations.[2] |
| Sensitivity | Requires milligram quantities of sample (typically 1-5 mg per ester). | Requires a suitable single crystal, which can be challenging to obtain. Microgram-scale analysis is possible with modern techniques.[1] | Requires microgram to milligram quantities (typically 5-10 mg for VCD).[3] |
| Analysis Time | 1-2 days, including esterification and NMR analysis.[4][5] | Variable; can range from days to weeks, largely dependent on the time required for crystal growth. | 1-12 hours for spectral acquisition; data analysis may take up to a week.[6] |
| Sample State | Solution (in a suitable deuterated solvent). | Solid (single crystal). | Solution or neat liquid.[3] |
| Key Advantage | Applicable to a wide range of compounds with secondary alcohols or amines that are not easily crystallized. | Provides an unambiguous and complete 3D structure.[1] | Non-destructive and applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[6] |
| Key Limitation | Requires chemical derivatization, which may not be suitable for all molecules and can be sensitive to moisture. | The absolute requirement for a high-quality single crystal can be a significant bottleneck.[7] | Interpretation can be complex and often requires comparison with theoretical calculations.[8] |
In-Depth Analysis of Mosher's Method
Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[9] The method relies on the preparation of diastereomeric esters (or amides) using the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[7]
The Principle of Chiral Recognition
The core principle of Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA moiety. When the (R)- and (S)-MTPA esters are formed, they adopt specific conformations where the phenyl group shields or deshields nearby protons of the chiral substrate to different extents. By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the (S)- and (R)-MTPA esters, the spatial arrangement of the substituents around the chiral center can be deduced.[10] A positive Δδ (δS - δR) value is typically observed for protons on one side of the MTPA plane, while a negative value is observed for protons on the other side.[11]
Experimental Protocols
Mosher's Method: A Step-by-Step Protocol
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of deuterated pyridine or a mixture of deuterated chloroform and pyridine.
-
To one tube, add a slight molar excess of (R)-(-)-MTPA chloride.
-
To the other tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Seal the tubes and allow the reactions to proceed at room temperature for several hours or until completion, monitoring by TLC or NMR.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.[7]
-
-
Data Analysis:
-
Carefully assign the chemical shifts (δ) for all protons in both the (R)- and (S)-MTPA ester spectra.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
Map the positive and negative Δδ values onto a conformational model of the MTPA esters to determine the absolute configuration of the chiral center.
-
Example of Mosher's Method Data Analysis
The following table presents hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of a chiral secondary alcohol, illustrating the calculation of Δδ values.
| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 | 4.95 | 4.90 | +0.05 |
| H-2a | 2.15 | 2.25 | -0.10 |
| H-2b | 1.90 | 2.05 | -0.15 |
| CH₃-4 | 1.20 | 1.15 | +0.05 |
| CH₃-5 | 0.85 | 0.95 | -0.10 |
Visualizing the Workflow and Logic
Alternative Methods: A Comparative Overview
While Mosher's method is a valuable tool, other techniques offer distinct advantages and may be more suitable for certain applications.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is widely regarded as the most unambiguous method for determining the absolute configuration of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
Experimental Protocol Outline:
-
Crystal Growth: Grow a single crystal of the compound of interest of suitable size and quality. This is often the most challenging and time-consuming step.
-
Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Utilize anomalous dispersion effects, particularly when using copper radiation, to determine the absolute configuration, often expressed by the Flack parameter.[12]
Circular Dichroism: A Powerful Solution-State Technique
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[8] Vibrational circular dichroism (VCD) is a related technique that measures the same phenomenon in the infrared region of the spectrum.[3] These methods are particularly useful for determining the absolute configuration of molecules in solution and for those that are difficult to crystallize.
Experimental Protocol Outline:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the CD or VCD spectrum of the sample using a dedicated spectrometer.
-
Theoretical Calculation: Use quantum chemical methods (e.g., time-dependent density functional theory, TDDFT) to calculate the theoretical CD or VCD spectrum for one enantiomer of the molecule.[2]
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration.
Conclusion: Selecting the Right Tool for the Job
The determination of absolute configuration is a multifaceted challenge, and no single method is universally applicable. Mosher's method remains a robust and widely used technique, particularly for non-crystalline secondary alcohols and amines. However, when a definitive and complete structural elucidation is required and a suitable crystal can be obtained, X-ray crystallography is the unparalleled gold standard. For molecules in solution, especially those that are conformationally flexible or lack a UV-Vis chromophore, circular dichroism, and particularly VCD, coupled with theoretical calculations, offers a powerful and increasingly accessible alternative. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and confidently assign the absolute configuration of their chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. spark904.nl [spark904.nl]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Configuration Determinations of Flexible Marine Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 12. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Chiral Polyols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Polyol Performance in Enantioselective Catalysis
Chiral polyols are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules crucial for drug discovery and development. The efficacy of these catalysts, however, varies significantly based on their structural backbone and the specific reaction they mediate. This guide provides a comparative analysis of the catalytic activity of prominent chiral polyols—specifically TADDOLs, BINOLs, and tartrate-derived diols—in key asymmetric transformations, supported by experimental data to inform catalyst selection.
Comparative Catalytic Performance
The selection of an appropriate chiral polyol is critical for achieving high enantioselectivity and yield in asymmetric reactions. Below is a summary of the performance of different chiral polyols in representative asymmetric transformations.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of chiral polyols as organocatalysts can induce high stereoselectivity.
| Catalyst Type | Specific Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Proline-derived | (S)-diphenyl-pyrrolidin-2-yl-methanol | p-nitrobenzaldehyde | Cyclohexanone | 68 | 93 | 92:8 (anti/syn) | [1] |
| Proline-derived | Newly Synthesized Catalyst 3g | p-nitrobenzaldehyde | Cyclohexanone | 75 | >99 | 93:7 (anti/syn) | [1] |
| Amino Acid-derived | (R)-amino-phenyl-acetic acid | p-nitrobenzaldehyde | Cyclohexanone | 55 | 65 | 70:30 (anti/syn) | [1] |
As the data indicates, the newly synthesized proline-derived catalyst 3g demonstrated superior enantioselectivity (>99% ee) in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone compared to other proline and amino acid-derived catalysts under the same conditions.[1]
Asymmetric Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide to aldehydes is a key method for synthesizing chiral cyanohydrins. The choice of a chiral ligand is crucial for achieving high enantioselectivity.
| Catalyst Type | Specific Ligand | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| TADDOL derivative | Ligand L2 | Benzaldehyde | - | 71 | [2] |
| TADDOL derivative | Ligand L1 | Benzaldehyde | - | 50 | [2] |
| β-amino alcohol | Ligand L-A | Benzaldehyde | - | 96 | [2] |
In the asymmetric cyanosilylation of benzaldehyde, a β-amino alcohol-derived ligand (L-A) significantly outperformed TADDOL-derived ligands, achieving an enantiomeric excess of 96%.[2] Among the tested TADDOL derivatives, ligand L2 showed higher enantioselectivity (71% ee) compared to L1 (50% ee).[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for the reactions cited in this guide.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.1 mmol) and the chiral organocatalyst (20 mol%) in DMSO (1 mL), the ketone (0.5 mmol) is added. The reaction mixture is stirred at room temperature for a specified duration (e.g., 3 days). The reaction progress and stereoselectivity are monitored by thin-layer chromatography and chiral high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric Cyanosilylation of Aldehydes
In a flame-dried reaction vessel under an inert atmosphere, the chiral ligand (e.g., TADDOL derivative, 10 mol%) is dissolved in a suitable anhydrous solvent (e.g., toluene). The corresponding Lewis acid (e.g., Ti(Oi-Pr)₄, 10 mol%) is added, and the mixture is stirred at room temperature for a specified time to allow for complex formation. The reaction is then cooled to the desired temperature (e.g., -78 °C), and the aldehyde substrate (1.0 equiv) is added. Trimethylsilyl cyanide (1.2 equiv) is then added dropwise. The reaction is stirred at this temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard procedures. The enantiomeric excess of the resulting cyanohydrin is determined by chiral HPLC or gas chromatography (GC) analysis.
Visualizing Catalytic Pathways and Workflows
Understanding the logical flow of catalyst screening and the proposed catalytic cycles can provide valuable insights for catalyst design and optimization.
Caption: A generalized workflow for the comparative evaluation of chiral polyol catalysts in an asymmetric reaction.
Caption: A simplified representation of the enamine catalysis cycle often proposed for asymmetric aldol reactions mediated by chiral amine-based catalysts.
References
A Comparative Analysis of Synthetic Routes to (2R,3R)-2-Methylbutane-1,2,3,4-tetrol: A Guide to Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a critical aspect of discovery and manufacturing. This guide provides a comparative analysis of the cost-effectiveness of various synthetic routes to (2R,3R)-2-methylbutane-1,2,3,4-tetrol, a valuable chiral building block.
This analysis focuses on comparing the starting material costs, overall yields, and complexity of several prominent synthetic strategies for obtaining this compound, also known as 2-C-methyl-D-erythritol. The routes discussed include enantioselective syntheses starting from D-glucose and 1,2-O-isopropylidene-α-D-xylofuranose, a strategy involving Sharpless asymmetric dihydroxylation, and a racemic approach from mesaconic acid.
Comparative Cost-Effectiveness of Synthetic Routes
The following table summarizes the estimated costs and yields for the different synthetic pathways to this compound. It is important to note that reagent and starting material costs can fluctuate based on supplier, purity, and quantity. The prices listed are estimates based on currently available data for research-grade chemicals and may be lower for bulk industrial purchases.
| Synthetic Route | Starting Material(s) | Key Reagents | Overall Yield (%) | Estimated Starting Material Cost (per gram of product) | Key Advantages | Key Disadvantages |
| From D-Glucose | D-Glucose | Various | Not explicitly found | Low (D-Glucose is inexpensive) | Readily available and inexpensive starting material. | Likely a multi-step synthesis with potentially low overall yield. |
| From 1,2-Propanediol | 1,2-Propanediol | Not fully detailed | ~32% | Moderate | Good reported overall yield. | Enantiomeric excess is not 100% (78% ee reported). |
| From 1,2-O-Isopropylidene-α-D-xylofuranose | 1,2-O-Isopropylidene-α-D-xylofuranose | Phosphorylating agents | Good (for related cyclodiphosphate) | High | Potentially high enantiopurity. | High cost of the starting material. |
| Sharpless Asymmetric Dihydroxylation | Tiglic Acid | AD-mix-β, OsO₄, NMO | High for AD step | Moderate to High | High enantioselectivity. | High cost and toxicity of osmium tetroxide; cost of chiral ligands. |
| Racemic from Mesaconic Acid | Mesaconic Acid | K₂OsO₂(OH)₄, NMO | Not explicitly found | Moderate | Inexpensive starting material for racemic synthesis. | Produces a racemic mixture requiring further resolution. |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for conducting a thorough cost-analysis. The following sections provide methodologies for key synthetic transformations.
Synthesis of 2-C-methyl-D-erythritol from D-Glucose
While a complete, high-yield protocol from D-glucose to this compound was not found in the immediate search, a known method involves several steps. One reported synthesis of 2-C-Methyl-D-erythritol from D-glucose provides a foundational, albeit potentially lengthy, pathway.[1] A detailed, optimized, and high-yield protocol for this specific transformation remains to be fully elucidated from the available literature.
Sharpless Asymmetric Dihydroxylation of Tiglic Acid
This reaction is a key step in a potential enantioselective route to a precursor of the target molecule.
Materials:
-
Tiglic acid
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)[2]
-
tert-Butanol
-
Water
-
Sodium sulfite
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
AD-mix-β is added to the solvent mixture and stirred until the phases are clear.
-
Tiglic acid is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
-
Purification is typically achieved by column chromatography or recrystallization.
Racemic Synthesis from Mesaconic Acid
This route provides a racemic mixture of the diastereomers of 2-methylbutane-1,2,3,4-tetrol.
Materials:
-
Mesaconic acid
-
Potassium osmate dihydrate (K₂OsO₂(OH)₄)
-
N-methylmorpholine N-oxide (NMO)
-
Citric acid
-
tert-Butanol
-
Water
-
Reducing agent (e.g., LiAlH₄)
Procedure:
-
Dihydroxylation: Mesaconic acid is subjected to syn-dihydroxylation using a catalytic amount of potassium osmate dihydrate and a stoichiometric amount of NMO as the re-oxidant in a tert-butanol/water solvent system. Citric acid can be added to buffer the reaction.[3]
-
Reduction: The resulting dihydroxy diacid is then reduced to the tetrol using a suitable reducing agent like lithium aluminum hydride in an appropriate solvent such as THF.
-
Purification: The work-up typically involves quenching the excess reducing agent, followed by extraction and purification by chromatography or by forming acetonide derivatives for easier separation.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Figure 1: Enantioselective routes to the target molecule.
Figure 2: Racemic synthesis and subsequent resolution.
Conclusion
The selection of an optimal synthetic route to this compound is a trade-off between the cost of starting materials, the number of synthetic steps, the overall yield, and the desired enantiopurity.
-
For large-scale production where cost is the primary driver, developing a highly optimized multi-step synthesis from an inexpensive starting material like D-glucose might be the most viable long-term strategy, though initial process development could be extensive.
-
The route from 1,2-propanediol offers a good balance of a reasonable starting material cost and a decent reported overall yield, but the lower enantiomeric excess may necessitate a final purification step.
-
The Sharpless Asymmetric Dihydroxylation of a simple precursor like tiglic acid provides high enantioselectivity but at a higher cost due to the expensive and toxic osmium catalyst and chiral ligands. This route is well-suited for research and development or when high enantiopurity is paramount and cost is a secondary concern.
-
The racemic synthesis from mesaconic acid is a cost-effective way to produce the tetrol, but the final product is a mixture of stereoisomers. This necessitates a subsequent resolution step, which adds to the overall cost and complexity of the process.
Ultimately, the most cost-effective route will depend on the specific requirements of the project, including the scale of the synthesis, the required purity of the final product, and the available resources for process development and optimization. Further investigation into optimizing the yields and reducing the costs of reagents for each of these routes will be beneficial for making a final, informed decision.
References
spectroscopic comparison of 2-methylbutane-1,2,3,4-tetrol isomers
A Comprehensive Spectroscopic Comparison of 2-methylbutane-1,2,3,4-tetrol Isomers for Researchers and Drug Development Professionals
Introduction
2-Methylbutane-1,2,3,4-tetrol, a polyhydroxylated organic molecule, exists as four distinct stereoisomers due to its two chiral centers (C2 and C3). These isomers, often referred to as 2-methyltetrols, are significant in atmospheric chemistry as oxidation products of isoprene and can serve as markers for secondary organic aerosols (SOAs).[1] In the context of pharmaceutical and biological research, the stereochemistry of polyol compounds can significantly influence their biological activity, bioavailability, and toxicity. A precise spectroscopic characterization is therefore crucial for the identification and differentiation of these isomers.
This guide provides a comparative overview of the expected spectroscopic signatures of the four stereoisomers of 2-methylbutane-1,2,3,4-tetrol: (2S,3R)- and (2R,3S)-2-methylerythritol (enantiomeric pair), and (2S,3S)- and (2R,3R)-2-methylthreitol (enantiomeric pair).[2] The diastereomeric pairs (erythritol vs. threitol) are expected to be distinguishable by NMR spectroscopy, while the enantiomeric pairs will require chiral analysis methods.
Isomers of 2-methylbutane-1,2,3,4-tetrol
The four stereoisomers arise from the different spatial arrangements of the hydroxyl groups at the C2 and C3 positions. The erythro isomers have the hydroxyl groups on the same side in a Fischer projection, while the threo isomers have them on opposite sides.
-
Erythro isomers: (2S,3R)- and (2R,3S)-2-methylbutane-1,2,3,4-tetrol
-
Threo isomers: (2S,3S)- and (2R,3R)-2-methylbutane-1,2,3,4-tetrol
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for distinguishing between diastereomers due to the different chemical environments of the nuclei.
¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons, particularly on the C1, C3, and C4 carbons, will be sensitive to the relative stereochemistry. The key differences are expected in the coupling constants between the protons on C3 and C4, and the chemical shifts of the hydroxyl protons.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially C1, C2, C3, and the methyl carbon, will differ between the erythro and threo isomers.
Table 1: Predicted NMR Spectroscopic Data for 2-methylbutane-1,2,3,4-tetrol Diastereomers
| Assignment | Erythro Isomers (Predicted) | Threo Isomers (Predicted) | Key Differentiator |
| ¹H NMR | |||
| CH₃ | ~1.1-1.3 ppm (s) | ~1.1-1.3 ppm (s) | Minimal difference expected. |
| H1a, H1b | ~3.5-3.7 ppm (m) | ~3.5-3.7 ppm (m) | Diastereotopic protons, may show different coupling patterns. |
| H3 | ~3.6-3.8 ppm (d) | ~3.7-3.9 ppm (d) | Different ³J(H3-H4) coupling constant. |
| H4a, H4b | ~3.4-3.6 ppm (m) | ~3.4-3.6 ppm (m) | Different coupling constants to H3. |
| OH | Broad signals | Broad signals | Chemical shifts are concentration and solvent dependent. |
| ¹³C NMR | |||
| CH₃ | ~18-22 ppm | ~19-23 ppm | Slight shift due to different steric environment. |
| C1 | ~65-68 ppm | ~66-69 ppm | Shift influenced by the orientation of the C2 and C3 hydroxyls. |
| C2 | ~72-75 ppm | ~73-76 ppm | Quaternary carbon, sensitive to stereochemistry. |
| C3 | ~74-77 ppm | ~75-78 ppm | Significant shift difference expected. |
| C4 | ~63-66 ppm | ~64-67 ppm | Shift influenced by the orientation of the C3 hydroxyl. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will be dominated by a strong, broad O-H stretching band around 3300-3500 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region. Differences between diastereomers may be subtle and observable in the fingerprint region (below 1500 cm⁻¹) due to variations in intramolecular hydrogen bonding possibilities, which affect the vibrational modes of the C-C and C-O bonds.
Table 2: Predicted IR Spectroscopic Data for 2-methylbutane-1,2,3,4-tetrol Isomers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Differences between Isomers |
| O-H stretch | 3300-3500 (broad) | Subtle shifts in the peak maximum and shape due to differences in intramolecular hydrogen bonding. |
| C-H stretch | 2850-3000 | Minimal differences expected. |
| C-O stretch | 1000-1200 | Potential for multiple distinct peaks; the pattern may differ slightly between diastereomers. |
| Fingerprint Region | < 1500 | Minor but potentially unique patterns for each diastereomer. |
Mass Spectrometry (MS)
Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the analysis of polyols. All isomers have the same molecular weight (136.15 g/mol )[3][4] and will exhibit the same molecular ion peak (e.g., [M+H]⁺ at m/z 137 in positive mode ESI). The fragmentation patterns are expected to be very similar for all isomers under standard MS conditions. To distinguish isomers, tandem mass spectrometry (MS/MS) of a selected precursor ion might reveal subtle differences in fragment ion abundances. For resolving diastereomers and enantiomers, coupling with a separation technique like High-Performance Liquid Chromatography (HPLC) with a suitable chiral column (for enantiomers) or Hydrophilic Interaction Liquid Chromatography (HILIC) is necessary.[2]
Table 3: Predicted Mass Spectrometry Data for 2-methylbutane-1,2,3,4-tetrol Isomers
| Ionization Mode | Expected m/z | Expected Differences between Isomers |
| ESI (+) | 137.0814 ([M+H]⁺), 159.0633 ([M+Na]⁺) | Identical for all isomers. |
| ESI (-) | 135.0657 ([M-H]⁻) | Identical for all isomers. |
| EI | 136 (M⁺), various fragments | Fragmentation patterns are expected to be very similar. Key fragments would arise from water loss and C-C bond cleavages. |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the 2-methylbutane-1,2,3,4-tetrol isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) for NMR analysis. For IR and MS, a non-deuterated solvent can be used.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter into the NMR tube or sample vial.
NMR Spectroscopy
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 s, spectral width of 10-12 ppm.
-
Solvent suppression techniques may be necessary if using D₂O to suppress the residual HOD signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 s, spectral width of 200-220 ppm.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations.
-
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Analysis (Thin Film):
-
If the sample is a viscous liquid, place a small drop between two KBr or NaCl plates.
-
If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans and perform a background subtraction with the empty sample holder.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation:
-
For Diastereomers: Use a HILIC column.
-
Mobile phase: Acetonitrile/water gradient.
-
-
For Enantiomers: Use a chiral stationary phase column (e.g., cellulose- or amylose-based).
-
Mobile phase: Isocratic mixture of hexane/isopropanol or other suitable solvent system.
-
-
-
Mass Spectrometry Detection:
-
Use ESI in both positive and negative ion modes.
-
Acquire full scan mass spectra over a range of m/z 50-500.[5]
-
Perform tandem MS (MS/MS) on the precursor ion (e.g., m/z 137) to obtain fragmentation spectra.
-
Visualizations
References
A Comparative Guide to the Biological Activity of Thalidomide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The case of thalidomide remains one of the most compelling examples of the critical importance of stereochemistry in pharmacology. Initially marketed as a racemic mixture—containing equal parts of its two non-superimposable mirror-image isomers, or enantiomers—thalidomide was prescribed as a sedative and antiemetic for pregnant women.[1] This led to a devastating medical crisis, as one enantiomer was therapeutic while the other was profoundly teratogenic, causing severe birth defects.[1][2] This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of thalidomide, supported by experimental data and detailed methodologies, to underscore the distinct pharmacological profiles dictated by molecular chirality.
A significant challenge in studying the individual enantiomers is their rapid interconversion (racemization) under physiological conditions.[3][4][5] This means that administering even a pure form of one enantiomer results in the formation of the other within the body, complicating the attribution of specific effects.[2][3]
Comparative Biological Activity
The two enantiomers of thalidomide possess starkly different primary biological effects:
-
(R)-(+)-Thalidomide: This enantiomer is predominantly associated with the drug's intended sedative and hypnotic effects .[1][2][4]
-
(-)-(S)-Thalidomide: This enantiomer is responsible for the devastating teratogenic effects (e.g., phocomelia and amelia) that led to the thalidomide tragedy.[1][4][6] It is also the more potent enantiomer for the drug's therapeutic anti-inflammatory and immunomodulatory activities , which are leveraged today in the treatment of multiple myeloma and erythema nodosum leprosum (an inflammatory complication of leprosy).[5][7]
Quantitative Data Comparison
The differential activities of the thalidomide enantiomers are rooted in their stereospecific interactions with biological targets. The primary target for its teratogenic and immunomodulatory effects is the Cereblon (CRBN) protein, which acts as a substrate receptor for the CRL4-DDB1 E3 ubiquitin ligase complex.[4][6] Inhibition of Tumor Necrosis Factor-alpha (TNF-α) is a key mechanism for its anti-inflammatory effects.[5][8]
| Biological Parameter | (R)-(+)-Thalidomide | (-)-(S)-Thalidomide | Key Findings |
| Binding Affinity to Cereblon (CRBN) | Lower Affinity | ~10-fold Higher Affinity | The (S)-enantiomer binds significantly more strongly to CRBN, which is the initiating step for its teratogenic and certain therapeutic effects.[7] |
| Inhibition of TNF-α Production | Less Potent | ~10-fold More Potent | In studies using configuration-stable analogs to prevent racemization, the (S)-enantiomer was found to be the primary driver of TNF-α inhibition.[3] |
| Primary Associated Effect | Sedation | Teratogenicity, Anti-inflammatory, Anti-tumor | The distinct three-dimensional shapes of the enantiomers lead to profoundly different pharmacological outcomes.[1][2] |
Experimental Protocols
Cereblon (CRBN) Competitive Binding Assay (Fluorescence Polarization)
This in vitro assay quantifies the binding affinity of compounds to the CRBN protein. It relies on the principle of fluorescence polarization (FP), where a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein like CRBN, its tumbling slows, and polarization increases. A test compound that binds to CRBN will displace the tracer, causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-based buffer at pH 7.5, containing NaCl, and a non-ionic detergent like Tween-20).
-
Dilute purified, recombinant human CRBN protein to the desired concentration in the assay buffer.
-
Prepare a fluorescently-labeled thalidomide analog (e.g., Bodipy-thalidomide or Cy5-thalidomide) as the tracer.
-
Serially dilute the test compounds (e.g., (R)- and (S)-thalidomide) to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Dispense a small volume of the test compound dilutions into the wells of a low-volume, black microtiter plate (e.g., 384-well).
-
Add the CRBN protein solution to all wells.
-
Add the fluorescent tracer solution to all wells. The final volume is typically 20 µL.
-
Include control wells: "High Signal" (CRBN + tracer, no compound) and "Low Signal" (tracer only, no CRBN).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped for FP measurements.
-
The degree of inhibition is calculated relative to the high and low signal controls.
-
Plot the inhibition values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the tracer is displaced).
-
In Vivo Teratogenicity Assay (Zebrafish Model)
The zebrafish (Danio rerio) is a well-established model for studying developmental toxicity due to its external fertilization, rapid development, and transparent embryos. This assay assesses the potential of a substance to cause morphological defects during embryonic development.
Methodology:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Wash the embryos with embryo medium (e.g., E3 medium).
-
Select healthy, normally developing embryos at a specific developmental stage (e.g., 4-8 cell stage) under a stereomicroscope.
-
-
Compound Exposure:
-
Prepare stock solutions of the test compounds ((R)- and (S)-thalidomide) in a suitable solvent (e.g., DMSO).
-
Prepare a range of treatment concentrations by diluting the stock solutions in embryo medium. Ensure the final solvent concentration is consistent across all groups and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Distribute the staged embryos into the wells of a multi-well plate (e.g., 24-well plate), with approximately 10-15 embryos per well.
-
Remove the original medium and add the respective treatment solutions. Include a vehicle control group (medium with solvent only).
-
Incubate the plates at a standard temperature (e.g., 28.5°C) on a 14/10-hour light/dark cycle.
-
-
Endpoint Evaluation:
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.
-
Assess for specific teratogenic effects, paying close attention to fin and limb bud development.[7] Other endpoints include mortality, hatching rate, heart rate, and morphological deformities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Record the incidence and severity of malformations in each treatment group. The (S)-enantiomer is expected to induce significantly greater teratogenic effects on fins compared to the (R)-enantiomer.[7]
-
In Vitro TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in a suitable cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Plate the cells in a 96-well culture plate at a density of approximately 1 x 10^6 cells/mL.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds ((R)- and (S)-thalidomide).
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
Stimulate the cells to produce TNF-α by adding LPS (from E. coli) to a final concentration of approximately 1 µg/mL.[3]
-
Include control wells: "Unstimulated Control" (cells only), "Stimulated Control" (cells + LPS), and "Vehicle Control" (cells + LPS + solvent).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
TNF-α Quantification:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of (S)-Thalidomide induced teratogenicity via Cereblon (CRBN).
Caption: Experimental workflow for a competitive CRBN binding assay.
References
- 1. Thalidomide - American Chemical Society [acs.org]
- 2. pnas.org [pnas.org]
- 3. Thiothalidomides: novel isosteric analogues of thalidomide with enhanced TNF-alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thalidomide | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
A Comparative Guide to the Validation of Analytical Methods for Chiral Purity Assessment
The stereochemical nature of a drug molecule can have profound implications for its pharmacological and toxicological properties. Consequently, the accurate determination of chiral purity is a critical aspect of drug development and quality control. This guide provides a comparative overview of common analytical techniques used for chiral purity assessment, details the essential validation parameters as mandated by regulatory bodies like the International Council for Harmonisation (ICH), and presents supporting experimental protocols and data.
Overview of Analytical Techniques for Chiral Separation
The separation of enantiomers is predominantly achieved using chromatography or electrophoresis with a chiral selector. The three most common techniques employed in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used method. It typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It frequently provides faster separations and reduced solvent consumption compared to HPLC, making it a "greener" technique.
-
Capillary Electrophoresis (CE): In CE, separation occurs in a narrow capillary based on the differential migration of enantiomers in an electric field. A chiral selector is added to the background electrolyte to achieve separation.
Core Validation Parameters for Chiral Methods
Validation of an analytical method ensures its suitability for the intended purpose. For chiral purity methods, the key parameters, as defined by the ICH Q2(R1) guideline, are specificity, linearity, range, accuracy, precision, limit of quantitation, and robustness. The primary goal is typically to accurately quantify the undesired enantiomer.
Comparative Performance Data
The selection of an analytical technique often depends on a trade-off between speed, efficiency, cost, and the specific requirements of the analysis. The following table summarizes typical performance characteristics based on published validation data.
Table 1: Comparison of Chiral Purity Validation Parameters for HPLC, SFC, and CE
| Validation Parameter | HPLC | SFC | CE |
| Specificity/Selectivity | Excellent resolution is achievable with a wide variety of Chiral Stationary Phases (CSPs).[1][2] | Often provides superior or different selectivity compared to HPLC, even with the same CSP.[3][4] | High separation efficiency, but method development can be more complex. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.998.[5] | Typically ≥ 0.995.[6] | Typically ≥ 0.99. |
| Range (% of Nominal Concentration) | 0.05% - 150% for the undesired enantiomer. | 0.05% - 150% for the undesired enantiomer. | 0.1% - 150% for the undesired enantiomer. |
| Accuracy (% Recovery) | 98% - 102%.[5] | 89% - 109%.[6] | 95% - 105%. |
| Precision (% RSD) | Repeatability: < 2.0% Intermediate: < 5.0%.[5] | Repeatability: < 15% (near LOQ) Intermediate: < 20%.[6] | Repeatability: < 5.0% Intermediate: < 10.0%. |
| Limit of Quantitation (LOQ) | Typically 0.05% - 0.1% of the major enantiomer concentration.[7] | Can achieve similar or slightly higher LOQs than HPLC (e.g., 0.03 to 6.00 ng/mL).[6] | Can be higher than chromatographic methods without pre-concentration techniques. |
| Typical Analysis Time | 10 - 40 minutes.[8] | 2 - 15 minutes.[6] | 15 - 50 minutes.[8] |
| Solvent Consumption | High | Low to Moderate | Very Low |
| Robustness | Well-understood; sensitive to mobile phase composition, pH, and temperature.[9][10] | Sensitive to pressure, temperature, and mobile phase co-solvent/additive.[4] | Sensitive to buffer pH, voltage, and capillary temperature. |
Data presented are typical values and can vary significantly based on the specific molecule, method conditions, and instrumentation.
Experimental Protocols for Method Validation
The following are generalized protocols for key validation experiments. These should be adapted based on the specific analytical method and molecule.
Protocol 1: Specificity/Selectivity Assessment
-
Objective: To demonstrate that the analytical method can unequivocally assess the target enantiomer in the presence of its counterpart, process impurities, and degradation products.
-
Procedure:
-
Analyze a blank sample (diluent/mobile phase) to ensure no interfering peaks are present at the retention/migration times of the enantiomers.
-
Analyze a sample of the pure, desired enantiomer.
-
Analyze a sample of the pure, undesired enantiomer (if available).
-
Analyze a 50:50 racemic mixture of the enantiomers to determine the resolution factor. A resolution (Rs) of >1.5 is typically desired.[1]
-
Spike the drug substance sample with known impurities and degradation products. Analyze the spiked sample to ensure no co-elution with the enantiomer peaks.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) on the drug substance. Analyze the stressed samples to demonstrate peak purity and selectivity from degradation products.
-
Protocol 2: Linearity and Range Assessment
-
Objective: To establish a linear relationship between the concentration of the undesired enantiomer and the analytical response over a specified range.
-
Procedure:
-
Prepare a stock solution of the racemic mixture or the undesired enantiomer.
-
Prepare a series of at least five calibration standards by spiking the pure, desired enantiomer with increasing concentrations of the undesired enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the chiral impurity (e.g., from 0.05% to 0.3% if the limit is 0.2%).
-
Inject each standard in triplicate.
-
Plot the mean peak area response of the undesired enantiomer against its concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.99 is generally considered acceptable.
-
Protocol 3: Accuracy and Precision Assessment
-
Objective: To determine the closeness of the measured results to the true value (accuracy) and the degree of scatter in the results (precision).
-
Procedure:
-
Accuracy:
-
Prepare samples in triplicate at a minimum of three concentration levels within the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze the samples and calculate the percentage recovery of the spiked undesired enantiomer. Recovery is calculated as: (Measured Concentration / Nominal Concentration) * 100%.
-
-
Precision (Repeatability):
-
Prepare six replicate samples at 100% of the specification limit concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results. A %RSD of <15% is often acceptable for impurity analysis.[11]
-
-
Precision (Intermediate):
-
Repeat the precision experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD across all conditions to assess intermediate precision.
-
-
Protocol 4: Limit of Quantitation (LOQ) Determination
-
Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This can be done by analyzing a series of dilute solutions of the undesired enantiomer.
-
-
Based on Standard Deviation of the Response and the Slope:
-
Calculate the LOQ using the formula: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Confirmation:
-
Prepare and analyze 5-6 samples at the determined LOQ concentration.
-
The precision (%RSD) and accuracy (% Recovery) at the LOQ should be within acceptable limits (e.g., RSD ≤ 20%, Recovery 80-120%).
-
-
Protocol 5: Robustness Testing
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
Procedure:
-
Identify critical method parameters that could be subject to variation. For HPLC/SFC, these include:
-
Prepare a system suitability sample (e.g., a racemic mixture or a sample spiked at the specification limit).
-
Vary one parameter at a time (or use a Design of Experiments approach) while keeping others constant.
-
Analyze the sample under each condition and evaluate the impact on critical responses like resolution, retention time, and quantification of the undesired enantiomer. The system suitability criteria (e.g., resolution > 1.5) must be met under all tested variations.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of method validation and the interplay between its core components.
Caption: Workflow for Chiral Analytical Method Validation.
Caption: Interrelationship of Method Validation Parameters.
References
- 1. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
The Impact of Chirality on Drug Efficacy: The Case of Propranolol
A Comparative Analysis of Chiral Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chirality of a molecule is a critical determinant of its pharmacological profile. As biological systems, such as enzymes and receptors, are inherently chiral, they often interact differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1][2][3] This guide provides a comparative analysis of key strategies and building blocks used to obtain enantiomerically pure compounds in drug discovery, supported by experimental data and detailed protocols.
Propranolol, a non-selective beta-blocker, is a classic example of stereospecific activity. It is used to treat conditions like hypertension and anxiety. The therapeutic beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[4][5] Consequently, the efficient synthesis of (S)-propranolol is a key objective.
Comparison of Synthetic Strategies for Chiral Building Blocks
There are three primary strategies for obtaining enantiomerically pure compounds:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials.[6]
-
Chiral Resolution: Separating a racemic mixture into its individual enantiomers.
-
Asymmetric Synthesis: Selectively synthesizing a single enantiomer from an achiral starting material using a chiral catalyst or auxiliary.
The following sections compare these approaches, focusing on the synthesis of key chiral building blocks: chiral amines and the specific drug, (S)-propranolol.
Comparative Analysis 1: Synthesis of Chiral Amines via Asymmetric Hydrogenation
Chiral amines are invaluable building blocks in pharmaceuticals. Asymmetric hydrogenation of imines is a direct and efficient method for their preparation. The choice of catalyst is crucial for achieving high yield and enantioselectivity.
Data Presentation: Asymmetric Hydrogenation of Imines
The table below summarizes the performance of different chiral catalysts in the asymmetric hydrogenation of various imine substrates, demonstrating the synthesis of chiral amines.
| Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Ir/(R)-SegPhos | Cyclic Iminium Salts | Good to Excellent | up to 96% | Effective for synthesizing chiral tertiary amines from cyclic iminium salts.[7][8] |
| Rh/ZhaoPhos | Dibenzoazepine Hydrochlorides | High | >99% | Demonstrates excellent enantioselectivity for seven-member cyclic amines.[7][8] |
| Ir/Phosphino-oxazoline | N-aryl imines | High | up to 97% | A widely used and effective ligand class for the reduction of N-aryl imines.[7] |
| Ru/(S,S)-f-binaphane | Aliphatic Ketones (with NH₄I) | up to 99% | up to 74% | Enables direct asymmetric reductive amination of challenging aliphatic ketones. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination (ARA) of Ketones
This protocol describes a general method for the synthesis of chiral β-arylamines.
Materials:
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral phosphoramidite ligand (e.g., (S)-L5)
-
Anhydrous Toluene
-
2,2,2-Trifluoroethanol (TFE)
-
Ketone substrate
-
Amine
-
Hydrogen (H₂) gas
-
Anhydrous Na₂SO₄
-
Aqueous NaHCO₃ solution
-
CH₂Cl₂ (Dichloromethane)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (3 μmol) and the chiral ligand (12.6 μmol) in anhydrous toluene (300 μL). Stir the solution at room temperature for 20 minutes to generate the active catalyst complex in situ.
-
Reaction Setup: In a separate vial, add the ketone (0.30 mmol), amine (0.31 mmol), and the catalyst solution (50 μL, 0.33 mol%).
-
Solvent Addition: Add a mixture of toluene and TFE (3:1 ratio) to bring the total solvent volume to 1 mL.
-
Hydrogenation: Transfer the vial to an autoclave. Purge the autoclave with H₂ gas three times, then charge it to 20 atm of H₂.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Slowly release the hydrogen pressure. Quench the reaction with aqueous NaHCO₃ solution. Remove all volatile components under reduced pressure.
-
Extraction: Extract the residue with CH₂Cl₂ (3 x 1.5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess using chiral HPLC.
Comparative Analysis 2: Synthesis of (S)-Propranolol
Here, we compare two distinct methods for producing enantiomerically enriched propranolol: kinetic resolution of a racemic intermediate and a chemoenzymatic approach.
Data Presentation: Synthesis of (S)-Propranolol
| Method | Key Reagents | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Kinetic Resolution | α-naphthyl glycidyl ether, Isopropylamine, Zn(NO₃)₂/(+)-tartaric acid | Good | 89% | A one-pot method that avoids the need to resolve the final product.[4] |
| Chemoenzymatic Route | Racemic chlorohydrin, Lipase (Amano PS-IM), Cesium acetate | High | 99% | Utilizes an enzymatic resolution step to create a key chiral building block, leading to very high enantiopurity.[9] |
Experimental Protocols
Protocol 2: Synthesis of (S)-(-)-Propranolol via Kinetic Resolution
This protocol is adapted from a method utilizing a chiral zinc complex to achieve kinetic resolution.[4]
Materials:
-
Glycidyl-α-naphthyl ether
-
L-(+)-tartaric acid
-
Zn(NO₃)₂·6H₂O
-
DMSO (Dimethyl sulfoxide)
-
Isopropylamine
-
Dichloromethane
-
10% aqueous NaOH solution
-
Anhydrous Na₂SO₄
Procedure:
-
Complex Formation: In a reaction vessel, stir a solution of glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) for 15 minutes at room temperature.
-
Aminolysis: Add isopropylamine (16 mmol) to the mixture and continue stirring at ambient temperature for 24 hours.
-
Workup: Cool the reaction mixture and filter the resulting solid. Wash the solid with dichloromethane.
-
Extraction: Treat the solid with 10% aqueous NaOH solution and extract with dichloromethane (2 x 50 ml).
-
Purification: Combine the organic layers, wash thoroughly with water (5 x 50 ml), and dry over anhydrous Na₂SO₄.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. Purify further by recrystallization if necessary.
Protocol 3: Chiral HPLC Analysis of Propranolol Enantiomers
This protocol provides a method for separating and quantifying the enantiomers of propranolol.[1]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV or fluorescence detector.
-
Chiral Column: A suitable chiral stationary phase (CSP), e.g., Chiralpak IB.
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a standard solution of racemic propranolol hydrochloride and a separate standard for the pure S(-)-enantiomer in methanol (e.g., 0.5 mg/mL).
-
System Equilibration: Condition the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the racemic standard solution into the HPLC system. Two peaks corresponding to the R(+) and S(-) enantiomers should be observed.
-
Peak Identification: Inject the S(-)-enantiomer standard solution to identify its corresponding peak based on retention time. In this system, the R(+) isomer typically shows higher retention.[1]
-
Quantification: Calculate the percentage of each enantiomer in a sample by integrating the peak areas.
Visualizations
Logical Relationship: Racemic vs. Enantiopure Drugs
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Chirality: How Stereochemistry Shapes Pharmacological Properties
A Comparative Guide for Researchers in Drug Development
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have profound implications for its pharmacological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, these differences can range from variations in therapeutic efficacy and potency to stark contrasts in toxicity. This guide provides a comparative analysis of the pharmacological properties of key chiral drug derivatives, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of stereoisomerism in drug design and development.
Ibuprofen: A Tale of Two Enantiomers in Inflammation
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a classic example of a chiral drug where the pharmacological activity is predominantly associated with one enantiomer.[1] It is commonly administered as a racemic mixture, containing equal amounts of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.
Data Presentation: Pharmacological and Pharmacokinetic Properties of Ibuprofen Enantiomers
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Reference(s) |
| Pharmacological Activity | |||
| COX-1 IC50 | ~2.2 µM | > 400 µM | [2] |
| COX-2 IC50 | ~1.3 µM | > 400 µM | [2] |
| Anti-inflammatory Activity | Active | Inactive (in vitro) | [1][3] |
| Pharmacokinetic Properties | |||
| Chiral Inversion | - | Unidirectional inversion to (S)-ibuprofen in vivo | [4] |
| Plasma Protein Binding | ~99% | ~99% | [4] |
| Clearance | Slower than (R)-enantiomer | Faster than (S)-enantiomer | [4] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Materials: COX-1 or COX-2 enzyme, arachidonic acid (substrate), test compounds (ibuprofen enantiomers), reaction buffer (e.g., Tris-HCl), colorimetric or fluorometric detection kit.
-
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle control in the reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Measure the production of prostaglandins (e.g., PGE2) using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualization: Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX enzyme inhibition.
Propranolol: Stereoselectivity in Beta-Adrenergic Receptor Blockade
Propranolol, a non-selective beta-blocker, demonstrates significant stereoselectivity in its interaction with beta-adrenergic receptors. The (S)-(-)-enantiomer is considerably more potent in its therapeutic effect than the (R)-(+)-enantiomer.[5]
Data Presentation: Pharmacological and Pharmacokinetic Properties of Propranolol Enantiomers
| Parameter | (S)-(-)-Propranolol (Eutomer) | (R)-(+)-Propranolol (Distomer) | Reference(s) |
| Pharmacological Activity | |||
| β1-adrenergic receptor Ki | ~1.6 nM | ~160 nM | [6] |
| β2-adrenergic receptor Ki | ~0.8 nM | ~100 nM | [6] |
| Beta-blocking potency | ~100-fold more potent | Less potent | [5] |
| Pharmacokinetic Properties | |||
| Oral Bioavailability | ~25% | ~25% | [7] |
| Plasma Protein Binding | ~90% | ~90% | [7] |
| Metabolism | Extensive hepatic metabolism | Extensive hepatic metabolism | [5] |
| Elimination Half-life | 3-6 hours | 3-6 hours | [8] |
Experimental Protocol: Beta-Adrenergic Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of propranolol enantiomers for beta-adrenergic receptors.
-
Materials: Cell membranes expressing beta-adrenergic receptors (e.g., from heart tissue or recombinant cell lines), radiolabeled ligand (e.g., [3H]-dihydroalprenolol), unlabeled test compounds (propranolol enantiomers), incubation buffer, glass fiber filters, scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compounds.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the Ki (inhibitory constant) of the test compounds, which reflects their binding affinity.
-
Mandatory Visualization: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Thalidomide: A Tragic Lesson in Stereoselective Toxicity
The case of thalidomide is a stark reminder of the critical importance of stereochemistry in drug safety. While the (R)-(+)-enantiomer possesses sedative properties, the (S)-(-)-enantiomer is a potent teratogen, responsible for the devastating birth defects seen in the 1950s and 1960s.[9] It is important to note that the enantiomers can interconvert in vivo, meaning administration of the pure (R)-enantiomer does not eliminate the teratogenic risk.[10]
Data Presentation: Biological Activities of Thalidomide Enantiomers
| Parameter | (S)-(-)-Thalidomide | (R)-(+)-Thalidomide | Reference(s) |
| Biological Activity | |||
| Teratogenicity | Potent teratogen | Weakly teratogenic/non-teratogenic | [11][12] |
| Cereblon (CRBN) Binding Affinity | Higher affinity (Kd ~250 nM for racemate) | Lower affinity | [11][13] |
| Anti-angiogenic effect | Contributes to this effect | Contributes to this effect | [14] |
| Sedative effect | Less active | More active | [9] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of thalidomide enantiomers on different cell lines.
-
Materials: Cell line of interest, cell culture medium, thalidomide enantiomers, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the thalidomide enantiomers or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Mandatory Visualization: Signaling Pathway of Thalidomide Teratogenicity
Caption: Teratogenic mechanism of (S)-thalidomide.
Conclusion
The examples of ibuprofen, propranolol, and thalidomide underscore the critical necessity for a thorough evaluation of the stereochemical aspects of drug candidates. Developing a single, more active enantiomer (a process known as chiral switching) can lead to improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic profiles.[15] The data and protocols presented in this guide are intended to provide researchers with a foundational understanding and practical tools to assess the impact of stereochemistry in their drug discovery and development endeavors. A comprehensive stereochemical evaluation is not merely a regulatory hurdle but a fundamental scientific principle for the creation of safer and more effective medicines.
References
- 1. news-medical.net [news-medical.net]
- 2. Equipotent inhibition by R(-)-, S(+)- and racemic ibuprofen of human polymorphonuclear cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of thalidomide on growth and VEGF-A expression in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maturityneedlework.com [maturityneedlework.com]
Safety Operating Guide
Essential Safety and Logistics for Handling (2R,3R)-2-methylbutane-1,2,3,4-tetrol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for (2R,3R)-2-methylbutane-1,2,3,4-tetrol, a polyol compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be necessary for operations with a higher risk of splashing.[1][2][3] | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Hands | Chemical-resistant gloves. | The specific glove material (e.g., nitrile, neoprene) should be chosen based on the potential for contact and the specific laboratory procedures. Always inspect gloves for any signs of degradation or puncture before use.[4] |
| Body | Laboratory coat or chemical-resistant coveralls.[5] | Should be buttoned and fit properly to cover personal clothing. |
| Feet | Closed-toe shoes, preferably steel-toed when handling heavy containers.[1][2][3] | Shoes should be made of a material that offers protection from spills. |
| Respiratory | An air-purifying respirator with organic vapor cartridges may be necessary if working in a poorly ventilated area or if vapors are present at levels exceeding occupational exposure limits.[1][2] | A proper fit test is required to ensure the effectiveness of the respirator. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors.[1][2]
-
Avoid direct contact with skin and eyes.[3] In case of accidental contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1][2][3]
-
Wash hands thoroughly with soap and water after handling.[1][2][6] Do not use organic solvents to clean the skin.[1][2][6]
-
Clean up any spills promptly to avoid slip hazards, as polyols can be slippery.[3][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water.[1][2][6] If irritation develops, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting.[1][2][3] If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[1][2][3] |
Disposal Plan
This compound and any contaminated materials should be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Chemical: Dispose of as hazardous waste through a licensed contractor. Do not allow the chemical to enter drains or waterways as polyols are not readily biodegradable.[6]
-
Contaminated PPE: Contaminated items such as gloves, disposable lab coats, and shoe covers should be collected in a designated, labeled waste container and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
